D-Ala-Gly-Phe-Met-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29N5O4S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1 |
InChI Key |
YQVAAFNUCHSBSF-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of [D-Ala2]-Met-Enkephalinamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of [D-Ala2]-Met-Enkephalinamide, a synthetic pentapeptide analog of Met-enkephalin with potent analgesic properties. This document details the chemical strategies, experimental protocols, and analytical methods essential for the successful production of this opioid peptide.
Introduction
[D-Ala2]-Met-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH2) is a well-characterized synthetic opioid peptide that exhibits enhanced stability and potent analgesic effects compared to its endogenous counterpart, Met-enkephalin. The substitution of D-Alanine at the second position renders the peptide less susceptible to enzymatic degradation by aminopeptidases. This guide will focus on the prevalent method for its synthesis, Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis of [D-Ala2]-Met-Enkephalinamide
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides like [D-Ala2]-Met-Enkephalinamide. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions.
Synthesis Strategy Overview
The synthesis commences from the C-terminus by attaching the first amino acid to an insoluble polymeric support (resin). The peptide chain is then elongated in the N-terminal direction through a series of coupling and deprotection steps.
Key Components of SPPS:
-
Resin: A Rink Amide resin is typically used to generate the C-terminal amide.
-
Protecting Groups: The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group, which is base-labile. Side chains of reactive amino acids are protected by acid-labile groups (e.g., tBu for Tyrosine).
-
Coupling Reagents: These reagents activate the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Quantitative Data for Synthesis
The following table summarizes typical quantitative parameters for the solid-phase synthesis of [D-Ala2]-Met-Enkephalinamide.
| Parameter | Value | Notes |
| Resin | Rink Amide MBHA | 0.4 - 0.8 mmol/g substitution |
| Scale | 0.1 - 1.0 mmol | |
| Amino Acid Excess | 3 - 5 equivalents | Per coupling step |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to amino acid |
| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to amino acid |
| Coupling Time | 1 - 2 hours | Per amino acid |
| Fmoc Deprotection Time | 5 - 20 minutes | Using 20% piperidine in DMF |
| Crude Peptide Yield | 70 - 90% | Based on initial resin loading |
Experimental Protocol: Solid-Phase Synthesis
This protocol describes the manual synthesis of [D-Ala2]-Met-Enkephalinamide on a 0.25 mmol scale using a Rink Amide resin.
1. Resin Swelling:
- Place 0.31 g of Rink Amide resin (0.8 mmol/g) in a reaction vessel.
- Add 10 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Met-OH):
- In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.75 mmol, 278 mg), HBTU (2.9 eq., 0.725 mmol, 275 mg), and HOBt (3 eq., 0.75 mmol, 115 mg) in 5 mL of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.5 mmol, 261 µL).
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the solution and wash the resin with DMF (3 x 10 mL).
3. Fmoc Deprotection:
- Add 10 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for another 15 minutes.
- Drain the solution and wash the resin with DMF (5 x 10 mL).
4. Subsequent Amino Acid Couplings:
- Repeat steps 2 and 3 for the following amino acids in sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH. Note the use of a Boc-protected Tyrosine for the final coupling.
5. Cleavage and Global Deprotection:
- After the final wash, dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail suitable for a methionine-containing peptide. A common choice is Reagent K .[1]
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Add 10 mL of the cleavage cocktail to the resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with an additional 2 mL of TFA.
- Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether (2x).
- Dry the crude peptide under vacuum.
Purification of [D-Ala2]-Met-Enkephalinamide
The crude peptide obtained from synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[2]
Purification Strategy Overview
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 silica) is used with a polar mobile phase. The peptide is loaded onto the column in a low organic solvent concentration and eluted with an increasing gradient of organic solvent.
Key Parameters for RP-HPLC:
-
Stationary Phase: C18-modified silica is the most common choice for peptide purification.
-
Mobile Phase: A mixture of water and acetonitrile (ACN) is typically used. A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve peak shape.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is employed to elute the peptide and separate it from impurities.
-
Detection: The peptide is detected by its absorbance at 210-220 nm (peptide bond) and 280 nm (tyrosine aromatic ring).
Quantitative Data for Purification
The following table summarizes typical quantitative parameters for the purification of [D-Ala2]-Met-Enkephalinamide by RP-HPLC.
| Parameter | Value | Notes |
| Column | Preparative C18 | 10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 10 - 20 mL/min | For a standard preparative column |
| Detection Wavelength | 220 nm and 280 nm | |
| Crude Peptide Purity | 60 - 85% | By analytical HPLC |
| Final Purity | >98% | By analytical HPLC |
| Purification Yield | 30 - 50% | From crude peptide |
Experimental Protocol: RP-HPLC Purification
This protocol outlines a general procedure for the purification of crude [D-Ala2]-Met-Enkephalinamide.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation:
- Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
3. Purification Run:
- Inject the prepared sample onto the column.
- Run a linear gradient. A typical gradient for this peptide would be from 5% to 45% Mobile Phase B over 40 minutes.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak that elutes.
4. Analysis of Fractions:
- Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.
- Pool the fractions that meet the desired purity level (e.g., >98%).
5. Lyophilization:
- Freeze the pooled fractions at -80°C.
- Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.
Visualization of Workflows and Pathways
Solid-Phase Peptide Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis workflow for [D-Ala2]-Met-Enkephalinamide.
Purification Workflow
Caption: Purification workflow for [D-Ala2]-Met-Enkephalinamide using RP-HPLC.
Enkephalin Signaling Pathway
Caption: Simplified signaling pathway of [D-Ala2]-Met-Enkephalinamide.
Conclusion
The synthesis and purification of [D-Ala2]-Met-Enkephalinamide are well-established processes that can be reliably performed using the methodologies outlined in this guide. Solid-phase peptide synthesis offers an efficient route to the crude peptide, while reverse-phase HPLC provides a robust method for purification to high homogeneity. Careful optimization of each step is crucial for maximizing yield and purity, leading to a final product suitable for research and drug development applications.
References
The Core Mechanism of Action of Tyr-D-Ala-Gly-Phe-Met-NH2 on Opioid Receptors: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the synthetic opioid peptide Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as [D-Ala2]-Met-enkephalinamide. While the query specified D-Ala-Gly-Phe-Met-NH2, it is critical to note that the N-terminal tyrosine residue is almost universally considered essential for significant opioid receptor affinity and activity. The vast body of scientific literature focuses on the pentapeptide containing this tyrosine. Therefore, this document will focus on Tyr-D-Ala-Gly-Phe-Met-NH2, a potent and well-characterized opioid agonist.
Overview of Tyr-D-Ala-Gly-Phe-Met-NH2
Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic analog of the endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The substitution of Glycine at position 2 with D-Alanine renders the peptide significantly more resistant to degradation by aminopeptidases, thereby prolonging its analgesic effects. This enhanced stability, combined with its high affinity for opioid receptors, has made it a valuable tool in opioid research.
Binding Affinity and Selectivity
Tyr-D-Ala-Gly-Phe-Met-NH2 exhibits high affinity for opioid receptors, with a preference for the δ-opioid receptor (DOR) and μ-opioid receptor (MOR) over the κ-opioid receptor (KOR). The binding affinities, typically determined through radioligand binding assays, are presented in Table 1. These values (Ki and IC50) represent the concentration of the ligand required to inhibit the binding of a radiolabeled ligand by 50%.
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Tissue Source | Reference |
| Mu (µ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | 1.23 | - | [³H]DAMGO | Monkey brain membranes | [1][2] |
| Delta (δ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | High Affinity | - | [³H][D-Pen²,D-Pen⁵]enkephalin | Rat brain membranes | [3] |
| Kappa (κ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | Negligible Affinity | - | - | Rat brain membranes | [3] |
Note: Specific quantitative values for all parameters across all receptor types for this specific peptide are not consistently available in single sources. The data presented is a compilation from available literature. "High Affinity" and "Negligible Affinity" are used where precise numerical data was not found in the searched literature.
Functional Activity and Signaling Pathways
As an opioid receptor agonist, Tyr-D-Ala-Gly-Phe-Met-NH2 mimics the effects of endogenous opioids by activating intracellular signaling cascades upon binding to the receptor.
G-Protein Coupling and Second Messenger Modulation
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). The functional potency and efficacy of Tyr-D-Ala-Gly-Phe-Met-NH2 are commonly assessed using GTPγS binding assays and adenylyl cyclase inhibition assays.
-
GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding. The agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the agonist's efficacy.
-
Adenylyl Cyclase Inhibition Assay: Activation of the Gαi/o subunit by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
| Assay | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Cell Line | Reference |
| [³⁵S]GTPγS Binding | Mu (µ) | Data not available | - | DAMGO | CHO cells | - |
| [³⁵S]GTPγS Binding | Delta (δ) | Data not available | - | DPDPE | CHO cells | - |
| cAMP Inhibition | Mu (µ) | Data not available | - | Morphine | CHO cells | - |
Downstream Signaling Cascade
The activation of Gαi/o by Tyr-D-Ala-Gly-Phe-Met-NH2 initiates a cascade of intracellular events:
-
G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production.
-
The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
-
-
Cellular Response: The net effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.
β-Arrestin Recruitment and Receptor Regulation
Prolonged or intense activation of opioid receptors by agonists like Tyr-D-Ala-Gly-Phe-Met-NH2 can lead to receptor desensitization, internalization, and downregulation, processes mediated by β-arrestins.
-
Receptor Phosphorylation: G-protein receptor kinases (GRKs) phosphorylate the intracellular domains of the activated opioid receptor.
-
β-Arrestin Binding: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Functional Consequences:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, attenuating the signal.
-
Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization into endosomes.
-
Downstream Signaling: β-arrestin can also initiate its own signaling cascades, independent of G-proteins, which have been implicated in some of the adverse effects of opioids.
-
The following diagram illustrates the canonical G-protein and β-arrestin signaling pathways activated by an opioid agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent typical protocols and may require optimization for specific laboratory conditions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol details how to determine the binding affinity (Ki) of Tyr-D-Ala-Gly-Phe-Met-NH2 by measuring its ability to compete with a known radiolabeled opioid ligand for binding to receptors in brain tissue homogenates.
Materials:
-
Tissue: Rat or mouse brain tissue, dissected and stored at -80°C.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
-
Radioligand: e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR.
-
Test Compound: Tyr-D-Ala-Gly-Phe-Met-NH2.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: a. Thaw brain tissue on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again. d. Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., Bradford).
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound. b. Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane homogenate. c. Non-specific Binding: Add 50 µL of naloxone (10 µM), 50 µL of radioligand, and 100 µL of membrane homogenate. d. Competitive Binding: Add 50 µL of varying concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2, 50 µL of radioligand, and 100 µL of membrane homogenate. e. Incubate the plate at 25°C for 60-90 minutes.
-
Filtration and Counting: a. Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. b. Wash the filters three times with ice-cold Assay Buffer. c. Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This protocol measures the functional activation of G-proteins by Tyr-D-Ala-Gly-Phe-Met-NH2 in membranes from cells expressing opioid receptors or in brain tissue.
Materials:
-
Membranes: Prepared as in the radioligand binding assay, from either brain tissue or CHO cells stably expressing the opioid receptor of interest.
-
Buffers: Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents:
-
[³⁵S]GTPγS (0.05-0.1 nM).
-
GDP (10-30 µM).
-
Test Compound: Tyr-D-Ala-Gly-Phe-Met-NH2.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
-
Equipment: As for the radioligand binding assay.
Methodology:
-
Assay Setup: a. In a 96-well plate, add Assay Buffer, GDP, and varying concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2. b. Add the membrane preparation (10-20 µg of protein per well). c. Initiate the reaction by adding [³⁵S]GTPγS. d. Set up wells for basal binding (no agonist) and non-specific binding (with 10 µM unlabeled GTPγS).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: a. Terminate the reaction by rapid filtration through GF/B filters. b. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: a. Subtract non-specific binding from all other readings. b. Calculate the agonist-stimulated binding by subtracting basal binding from the binding in the presence of the agonist. c. Plot the stimulated binding against the log concentration of Tyr-D-Ala-Gly-Phe-Met-NH2. d. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation relative to a standard full agonist) using non-linear regression.
The following diagram illustrates a typical workflow for a radioligand binding assay.
Conclusion
Tyr-D-Ala-Gly-Phe-Met-NH2 is a potent synthetic opioid peptide that acts as an agonist primarily at μ- and δ-opioid receptors. Its mechanism of action involves binding to these receptors, leading to the activation of inhibitory G-proteins, modulation of ion channels and second messenger systems, and ultimately a reduction in neuronal excitability. The substitution of D-Alanine at position 2 confers significant resistance to enzymatic degradation, resulting in a prolonged duration of action compared to its endogenous counterpart, Met-enkephalin. The detailed understanding of its binding, signaling, and regulatory pathways, as elucidated through the experimental protocols described herein, is fundamental for the ongoing development of novel and improved opioid-based therapeutics.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity labeling of delta-opiate receptors using [D-Ala2,Leu5,Cys6]enkephalin. Covalent attachment via thiol-disulfide exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of D-Ala-Gly-Phe-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a potent and highly selective agonist for the delta-opioid receptor (δ-OR). This document provides a comprehensive overview of its biological activity, including its receptor binding affinity, functional pharmacology, and known in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support further research and development of this and related opioid peptides.
Introduction
This compound is a synthetic opioid peptide that has garnered interest due to its high affinity and selectivity for the delta-opioid receptor. As a selective δ-OR agonist, it holds potential for therapeutic applications, such as analgesia, with a potentially different side-effect profile compared to mu-opioid receptor (μ-OR) agonists like morphine. This guide summarizes the current understanding of the biological activity of this compound and provides detailed methodologies for its characterization.
Receptor Binding Affinity
This compound exhibits a high affinity for the delta-opioid receptor. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| Delta (δ) | This compound | 2.3 | [1] |
| Mu (μ) | This compound | > 230 | [1] |
| Kappa (κ) | This compound | > 230 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
The data clearly indicates that this compound is a potent delta-opioid receptor ligand with over 100-fold selectivity over mu- and kappa-opioid receptors[1].
Functional Activity
The functional activity of this compound as a δ-OR agonist is assessed through various in vitro and ex vivo assays that measure the biological response following receptor activation.
(Currently, specific EC₅₀ or IC₅₀ values from functional assays such as GTPγS binding, guinea pig ileum, or mouse vas deferens for this compound are not available in the public domain. The following tables are provided as templates for presenting such data once it becomes available.)
Table 2: In Vitro Functional Activity of this compound (Template)
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | - |
| cAMP Inhibition | IC₅₀ (nM) | - |
Table 3: Ex Vivo Functional Activity of this compound (Template)
| Preparation | Parameter | Value |
| Guinea Pig Ileum | IC₅₀ (nM) | - |
| Mouse Vas Deferens | IC₅₀ (nM) | - |
In Vivo Activity
The in vivo effects of this compound provide insights into its physiological functions. To date, published research has focused on its effects on consummatory behavior.
Table 4: In Vivo Effects of this compound
| Animal Model | Administration Route | Doses | Observed Effect | Reference |
| Male Sprague-Dawley Rats | Microinjection into the nucleus accumbens (NAc) | 7.1 nM and 14.2 nM (in 0.5 μL) | Increased ethanol intake in preference to food | [2][3] |
(Specific data on the analgesic effects of this compound from standard in vivo pain models, such as the tail-flick test, are not currently available in the public domain. The following table is a template for presenting such data.)
Table 5: In Vivo Analgesic Activity of this compound (Template)
| Animal Model | Test | Administration Route | Dose Range | % MPE (Maximum Possible Effect) |
| Mouse/Rat | Tail-Flick | Intracerebroventricular (i.c.v.) / Intravenous (i.v.) | - | - |
| Mouse/Rat | Hot Plate | Intracerebroventricular (i.c.v.) / Intravenous (i.v.) | - | - |
Signaling Pathways
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the δ-OR primarily couples to inhibitory G proteins (Gαi/o).
References
A Technical Guide to D-Ala-Gly-Phe-Met-NH2: A Potent Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic opioid peptide D-Ala-Gly-Phe-Met-NH2, a potent and selective agonist for the delta-opioid receptor (DOR). This document consolidates key pharmacological data, details common experimental protocols for its characterization, and visualizes the critical signaling pathways involved in its mechanism of action.
Introduction
This compound, also known as [D-Ala2]-Met-enkephalinamide, is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] The substitution of a D-alanine residue at the second position confers resistance to degradation by brain enzymes, resulting in a potent and long-lasting analgesic effect when administered directly into the brain.[1] As a selective delta-opioid receptor agonist, it is a valuable tool for investigating the physiological roles of the DOR and for the development of novel therapeutics targeting this receptor for conditions such as chronic pain, depression, and anxiety.[2][3]
Pharmacological Profile
This compound exhibits a high affinity and selectivity for the delta-opioid receptor over other opioid receptor subtypes, such as the mu- and kappa-opioid receptors. The following tables summarize the quantitative data regarding its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| Delta (δ) | [3H][D-Ala2,D-Leu5]enkephalin | Bovine hippocampal synaptic plasma membranes | Data not available in provided search results |
| Mu (μ) | [3H]DAMGO | Rat brain membranes | Data not available in provided search results |
| Kappa (κ) | [3H]U69,593 | Rat brain membranes | Data not available in provided search results |
| Note: While the provided search results confirm high affinity for the delta receptor, specific Ki values from a single comprehensive study were not available. Researchers should consult specific literature for detailed binding constants under their experimental conditions. |
Table 2: Functional Potency of this compound
| Assay Type | Cell Line/Tissue | Measured Effect | EC50 (nM) |
| [35S]GTPγS Binding | CHO cells expressing human DOR | G-protein activation | Data not available in provided search results |
| cAMP Inhibition | HEK293 cells expressing human DOR | Inhibition of forskolin-stimulated cAMP | Data not available in provided search results |
| Note: Quantitative EC50 values for this compound were not specified in the search results. These values are typically determined in functional assays as described in the experimental protocols section. |
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein kinases.
Figure 1. Delta-opioid receptor signaling cascade.
Experimental Protocols
The characterization of this compound as a DOR agonist involves several key in vitro assays. Below are detailed methodologies for these experiments.
This assay is used to determine the binding affinity of this compound for the delta-opioid receptor. It is a competitive binding experiment where the test compound competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]DPDPE or another selective DOR radioligand.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare a dilution series of the unlabeled this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a standard unlabeled DOR agonist.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It provides a measure of the efficacy and potency of the agonist.
Objective: To determine the EC50 and Emax of this compound for G-protein activation.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, pH 7.4.[5][6]
-
Other materials as in the radioligand binding assay.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of GDP, and the varying concentrations of the agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.[5][6]
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[5][6]
-
Plot the specific binding against the agonist concentration and determine the EC50 and Emax values using non-linear regression.
This assay measures the ability of the Gi/o-coupled delta-opioid receptor to inhibit the production of cAMP.
Objective: To determine the potency of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., HEK293 or CHO).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[7][8][9]
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[10]
-
Incubate for a specified time according to the kit manufacturer's instructions.
-
Lyse the cells (if required by the kit) and measure the cAMP concentration using the detection kit.
-
The inhibitory effect of the agonist is seen as a reduction in the forskolin-stimulated cAMP levels.
-
Plot the percentage of inhibition against the agonist concentration to determine the IC50 value.
Conclusion
This compound is a robust and reliable tool for the study of delta-opioid receptor pharmacology. Its high potency and stability make it an excellent candidate for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize its activity and to explore its potential as a therapeutic agent. The detailed understanding of its signaling pathways is crucial for the rational design of novel drugs targeting the delta-opioid system.
References
- 1. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of D-Ala-Gly-Phe-Met-NH2 Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Peptide Modifications on Opioid Receptor Affinity and Activity
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogues of the tetrapeptide D-Ala-Gly-Phe-Met-NH2, a potent opioid peptide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of the molecular determinants of opioid peptide activity.
Core Concepts in Opioid Peptide SAR
The biological activity of opioid peptides is exquisitely sensitive to their primary sequence and conformational flexibility. Modifications to the peptide backbone or amino acid side chains can profoundly impact receptor binding affinity, selectivity for opioid receptor subtypes (μ, δ, κ), and functional efficacy (agonist vs. antagonist activity). The tetrapeptide this compound serves as a foundational scaffold for exploring these relationships. The presence of a D-amino acid at the second position, in this case, D-Alanine, is a critical feature that confers resistance to enzymatic degradation, thereby enhancing the peptide's in vivo potency and duration of action.
Quantitative Analysis of Analogue Activity
The following tables summarize the quantitative data on the binding affinities and functional potencies of various analogues of the core this compound sequence. These data are compiled from multiple studies to provide a comparative overview.
Table 1: Modifications at the D-Ala² Position
| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| H-Tyr-D-Ala -Gly-Phe-NH2 | μ | 2.8 | 4.7 (GPI) | [1] |
| H-Tyr-Gly -Gly-Phe-Met-OH | μ | - | - | [1] |
| H-Tyr-D-Nle -Gly-Phe-NH2 | μ | - | - | [2] |
| H-Tyr-D-Phe -Phe-Phe-NH2 | μ | - | 247 (GPI) | [3] |
Table 2: Modifications at the Gly³ Position
| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| H-Tyr-D-Ala-Gly -Phe-NH2 | μ | 2.8 | 4.7 (GPI) | [1] |
| H-Tyr-D-Ala-ΔAla -Leu-NH2 | δ | High Affinity | - | [4] |
| H-Tyr-D-Ala-Ser -Leu-NH2 | δ | Moderate Affinity | - | [4] |
Table 3: Modifications at the Phe⁴ Position
| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| H-Tyr-D-Ala-Gly-Phe -NH2 | μ | 2.8 | 4.7 (GPI) | [1] |
| H-Tyr-D-Ala-Gly-Phe(p-Cl) -NH2 | μ/δ/κ | Increased KOR affinity | Agonist/Antagonist | [2] |
| H-Tyr-D-Ala-Gly-N-MePhe -NH2 | μ | - | - | [5] |
| H-Tyr-D-Ala-Gly-Hphe -NH2 | κ | High Affinity | Full Agonist | [6] |
Table 4: Modifications at the Met⁵-NH₂ Position
| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| H-Tyr-D-Ala-Gly-Phe-Met-NH2 | μ/δ | - | - | [7] |
| H-Tyr-D-Ala-Gly-Phe-NH-NH2 | μ | - | 4.7 (GPI) | [1] |
| H-Tyr-D-Ala-Gly-Phe-morpholide | μ | - | Potent Analgesic | [7] |
| H-Tyr-D-Ala-Gly-Phe-β-Ala-amide | μ | - | Potent Analgesic | [7] |
Experimental Protocols
A thorough understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for an opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).
-
Test compounds (unlabeled analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Ileum (GPI) Bioassay
This is a classic functional assay to determine the potency of opioid agonists.
Objective: To measure the inhibitory effect of an opioid agonist on the electrically stimulated contractions of the guinea pig ileum, providing an IC50 value as a measure of potency.
Materials:
-
Male guinea pig.
-
Krebs solution.
-
Organ bath with stimulating electrodes.
-
Isotonic transducer and recording system.
-
Test compounds.
Procedure:
-
A segment of the terminal ileum is dissected from a guinea pig and mounted in an organ bath containing oxygenated Krebs solution at 37°C.
-
The ileum is subjected to electrical field stimulation to induce regular contractions.
-
A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound to the organ bath.
-
The inhibitory effect of the compound on the amplitude of the contractions is recorded.
-
The concentration of the compound that produces 50% of the maximal inhibition is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in opioid signaling and the experimental procedures used to study them can aid in comprehension.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dehydro-enkephalins. VI. Dehydroalanine3-enkephalin: a potent enkephalin analog for the delta opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine-like activity of substituted amides & imides of [D-Ala2, Met5]-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of D-Ala-Gly-Phe-Met-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C28H38N6O6S | PubChem |
| Molecular Weight | 586.7 g/mol | PubChem |
| Sequence | Tyr-D-Ala-Gly-Phe-Met-NH2 | --- |
| Synonyms | [D-Ala2]-Met-Enkephalinamide, DAMA | --- |
Receptor Binding Profile
The primary targets for D-Ala-Gly-Phe-Met-NH2 are the opioid receptors, a family of G-protein coupled receptors (GPCRs). The binding affinity of the peptide for the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is a critical determinant of its pharmacological profile. While some reports suggest it is a potent delta-opioid receptor agonist, other evidence points towards it being a non-selective opioid agonist with high affinity for a common mu-delta binding site.[1]
Quantitative Binding Affinity Data
Specific experimentally determined binding affinities (Ki or IC50) for this compound at the mu, delta, and kappa opioid receptors were not available in the reviewed literature. The following table provides a template for presenting such data once obtained.
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Hill Slope |
| Mu (µ) | [³H]DAMGO | Data not available | Data not available | Data not available |
| Delta (δ) | [³H]DPDPE | Data not available | Data not available | Data not available |
| Kappa (κ) | [³H]U-69,593 | Data not available | Data not available | Data not available |
Functional Activity
The functional activity of this compound is assessed through assays that measure the downstream consequences of receptor binding and activation. As an opioid receptor agonist, it is expected to activate inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as stimulating the binding of GTPγS to G-proteins.
Quantitative Functional Activity Data
Specific experimentally determined functional potencies (EC50) and efficacies (Emax) for this compound were not available in the reviewed literature. The following tables provide a template for presenting such data.
[³⁵S]GTPγS Binding Assay
| Receptor Subtype | EC50 (nM) | Emax (% of standard agonist) |
| Mu (µ) | Data not available | Data not available |
| Delta (δ) | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available |
cAMP Inhibition Assay
| Receptor Subtype | IC50 (nM) | Imax (% inhibition of forskolin-stimulated cAMP) |
| Mu (µ) | Data not available | Data not available |
| Delta (δ) | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available |
Signaling Pathways
Activation of delta-opioid receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the dissociation of the Gi/Go protein subunits, leading to downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following are representative protocols for key assays.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation:
-
Homogenize cells expressing the opioid receptor of interest (e.g., CHO-hDOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
Radioligand at a concentration near its Kd (e.g., 1 nM [³H]DPDPE for delta receptors).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume of 200 µL.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 10 µM naloxone).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins, an early step in the signaling cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol Details:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
A range of concentrations of this compound.
-
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Basal binding is determined in the absence of the agonist.
-
Plot the stimulated binding (above basal) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Conclusion
The in vitro characterization of this compound relies on a systematic evaluation of its binding affinity and functional activity at the different opioid receptor subtypes. The protocols and data presentation formats outlined in this guide provide a robust framework for these investigations. While specific quantitative data for this peptide remain to be fully elucidated in publicly accessible literature, the methodologies described herein are the standard for generating the critical information required by researchers and drug development professionals in the field of opioid pharmacology.
References
Introduction: The Enkephalin System and the Challenge of Stability
An In-depth Technical Guide to the Enzymatic Degradation of Enkephalin Analogues
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic processes that govern the degradation of endogenous enkephalins and the strategies employed in the design of metabolically stable enkephalin analogues. It includes detailed experimental protocols, quantitative data on enzyme kinetics, and diagrams of key biological pathways and workflows to support research and development in pain management and related fields.
Enkephalins are endogenous opioid pentapeptides that play a crucial role as neurotransmitters in modulating pain, mood, and stress responses.[1][2][3] The two primary forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), exert their effects by binding to and activating opioid receptors, primarily the μ (mu) and δ (delta) types.[2][3][4] Despite their potent physiological effects, the therapeutic application of native enkephalins is severely limited by their rapid degradation in vivo by peptidases, resulting in a very short biological half-life.[3][5][6]
The development of enkephalin analogues is a key strategy to overcome this limitation. By modifying the peptide structure, researchers aim to create compounds that retain high affinity for opioid receptors while exhibiting enhanced resistance to enzymatic breakdown.[7][8] Understanding the specific enzymes and cleavage pathways involved is therefore fundamental to the rational design of new, effective, and long-lasting opioid analgesics.
Principal Enzymes in Enkephalin Degradation
The inactivation of enkephalins is primarily carried out by two key membrane-bound zinc metallopeptidases.[9][10][11][12] The concomitant action of these enzymes efficiently clears enkephalins from the synaptic cleft, terminating their signal.[13]
-
Aminopeptidase N (APN) : Also known as CD13, this exopeptidase cleaves the N-terminal Tyr¹-Gly² bond, releasing the initial tyrosine residue. This single cleavage is sufficient to inactivate the peptide, as the N-terminal tyrosine is essential for opioid receptor binding.[10][14][15]
-
Neutral Endopeptidase (NEP) : Also known as neprilysin or "enkephalinase," this endopeptidase cleaves the Gly³-Phe⁴ amide bond within the peptide sequence.[9][10][16][17]
While APN and NEP are the primary drivers of degradation, other enzymes such as Dipeptidyl Carboxypeptidase (DCP) and Angiotensin-Converting Enzyme (ACE) have also been shown to play a role in processing enkephalins and their precursors, particularly by cleaving C-terminal dipeptides from larger enkephalin-containing peptides.[1][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 10. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. N-terminal degradation of low molecular weight opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An opiate receptor-associated aminopeptidase that degrades enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alterations within the endogenous opioid system in mice with targeted deletion of the neutral endopeptidase ('enkephalinase') gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A dipeptidyl carboxypeptidase in brain synaptic membranes active in the metabolism of enkephalin containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tetrapeptide D-Ala-Gly-Phe-Met-NH2
This technical guide provides a detailed overview of the chemical properties and biological activity of the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH2. The content is structured for researchers, scientists, and professionals in the field of drug development and neuroscience, offering available data, experimental insights, and structural representations.
Core Molecular and Chemical Properties
The fundamental chemical attributes of this compound are summarized below. The molecular formula was determined by summing the atomic constituents of each amino acid (D-Alanine: C₃H₇NO₂, Glycine: C₂H₅NO₂, Phenylalanine: C₉H₁₁NO₂, Methionine: C₅H₁₁NO₂S), accounting for the loss of three water molecules during the formation of three peptide bonds, and the substitution of the C-terminal hydroxyl group with an amide group (-NH₂). The molecular weight is derived from this formula using the atomic weights of the constituent elements.
| Property | Value |
| Molecular Formula | C₁₉H₂₉N₅O₄S[1] |
| Molecular Weight | 423.53 g/mol [1] |
| Exact Mass | 423.194 g/mol [1] |
| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N">C@HN |
| InChI Key | YQVAAFNUCHSBSF-SNPRPXQTSA-N |
| CAS Number | 82948-89-8[1] |
Biological Activity and In Vivo Data
This compound is identified as an opioid peptide that functions as a potent agonist for the delta (δ) opioid receptor.[1] Its activity has been observed in studies related to behavioral neuroscience.
A key in vivo study demonstrated that the microinjection of this compound into the nucleus accumbens of Sprague-Dawley rats resulted in an increased intake of ethanol over food.[1] This suggests a role of the delta-opioid system in this brain region in modulating reward-seeking behavior related to alcohol. The quantitative details of this study are presented below.
| Parameter | Value |
| Biological Target | Delta (δ) opioid receptor |
| Activity | Agonist[1] |
| Animal Model | Male Sprague-Dawley rats (200-250 g)[1] |
| Route of Administration | Microinjection into the nucleus accumbens (NAc)[1] |
| Doses Administered | 7.1 nM and 14.2 nM in 0.5 μL volume[1] |
| Observed Effect | Increased ethanol intake[1] |
It is noteworthy that many related studies focus on analogs that include a Tyrosine residue at the N-terminus, such as Tyr-D-Ala-Gly-Phe-Met-NH2, which is a well-known enkephalin analog.[2][3] The tetrapeptide this compound may represent a core structural motif or a metabolite of these more complex peptides.
Experimental Protocols
This section details the methodology for the in vivo experiment cited above, providing a reference protocol for researchers interested in similar studies.
Protocol: In Vivo Microinjection and Behavioral Observation
-
Objective: To assess the effect of this compound on ethanol consumption when administered directly into the nucleus accumbens.
-
Subjects: Male Sprague-Dawley rats, weighing between 200 and 250 grams at the time of surgery.
-
Surgical Procedure:
-
Anesthetize rats using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeted at the nucleus accumbens.
-
Allow for a post-operative recovery period.
-
-
Drug Preparation:
-
Dissolve this compound powder in a sterile saline or artificial cerebrospinal fluid vehicle.
-
Prepare solutions to final concentrations of 7.1 nM and 14.2 nM.
-
-
Microinjection Procedure:
-
Gently restrain the recovered rat.
-
Insert an injector cannula, extending beyond the guide cannula, into the nucleus accumbens.
-
Infuse a total volume of 0.5 μL of the peptide solution over a controlled period.
-
A control group should receive an infusion of the vehicle only.
-
-
Behavioral Testing:
-
Following the microinjection, provide the rats with access to both a solution of ethanol and standard food chow.
-
Monitor and quantify the volume of ethanol consumed and the mass of food consumed over a specified time period.
-
Analyze the data to compare the ethanol preference between the peptide-treated groups and the control group.
-
Structural and Workflow Visualizations
To aid in the conceptualization of the peptide's structure and potential experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A diagram illustrating the amino acid sequence and peptide bonds of this compound.
Caption: A generalized experimental workflow for characterizing a peptide agonist of a G-protein coupled receptor.
References
Methodological & Application
Solid-Phase Synthesis of D-Ala-Gly-Phe-Met-NH2: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the tetrapeptide D-Ala-Gly-Phe-Met-NH2 using Fmoc/tBu chemistry. The methodology is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis. The protocol details each step from resin preparation to final peptide cleavage, purification, and analysis, with a focus on preventing common side reactions, such as the oxidation of the methionine residue.
Introduction
The tetrapeptide this compound is a synthetic peptide of interest in various research fields. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the preferred method for its preparation due to its efficiency, simplicity, and milder reaction conditions compared to other techniques.[1] This protocol will utilize a Rink Amide resin to yield a C-terminal amide upon cleavage.[2] Special consideration is given to the methionine residue, which is susceptible to oxidation during cleavage.[3][4][5][6] Therefore, a specific cleavage cocktail containing scavengers is employed to ensure the integrity of the final product.[3][4][5][6]
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the diagram below.
Figure 1. Experimental workflow for the solid-phase synthesis of this compound.
Materials and Reagents
The following tables summarize the materials and reagents required for the synthesis.
Table 1: Solid Support
| Material | Supplier | Loading Capacity |
| Rink Amide MBHA Resin | Various | 0.3 - 0.8 mmol/g |
Table 2: Fmoc-Protected Amino Acids
| Amino Acid | Molecular Weight ( g/mol ) | Supplier |
| Fmoc-Met-OH | 371.46 | Various |
| Fmoc-Phe-OH | 387.44 | Various |
| Fmoc-Gly-OH | 297.31 | Various |
| Fmoc-D-Ala-OH | 311.34 | Various |
Table 3: Reagents and Solvents
| Reagent | Purpose |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent |
| Piperidine | Fmoc deprotection |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling reagent |
| HOBt (Hydroxybenzotriazole) | Racemization suppressor |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection |
| Phenol | Scavenger |
| Thioanisole | Scavenger |
| 1,2-Ethanedithiol (EDT) | Scavenger |
| Water (HPLC grade) | Scavenger |
| Diethyl ether (cold) | Peptide precipitation |
| Acetonitrile (ACN) (HPLC grade) | HPLC mobile phase |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation
-
Swelling: Place 0.1 mmol of Rink Amide resin in a reaction vessel. Add approximately 10 mL of DMF per gram of resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Peptide Chain Elongation
The following steps describe a single coupling cycle, which is repeated for each amino acid in the sequence (Met, Phe, Gly, D-Ala).
Table 4: Reagent Quantities per Coupling Cycle (0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |
| Fmoc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.9 | 0.39 mmol |
| HOBt | 4 | 0.4 mmol |
| DIPEA | 8 | 0.8 mmol |
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in a minimal amount of DMF (approx. 2 mL). Add DIPEA (0.8 mmol) and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Coupling times may vary.[2] A typical coupling time is 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or repeat the coupling step.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of the piperidine solution for 20 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the next coupling cycle.
Repeat steps 1-6 for each amino acid in the sequence: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-D-Ala-OH. After the final coupling (Fmoc-D-Ala-OH), perform the final Fmoc deprotection (step 5) and washing (step 6).
Peptide Cleavage and Deprotection
Due to the presence of methionine, a specific cleavage cocktail is required to prevent oxidation.[3][4][5][6]
Table 5: Cleavage Cocktail Composition (Reagent K, modified)
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
-
Final Washing and Drying: After the final Fmoc deprotection and washing, wash the resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage: Prepare the cleavage cocktail fresh. Add approximately 10 mL of the cleavage cocktail per gram of resin to the dried peptidyl-resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 10 times the volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass for [M+H]+ of this compound (C27H36N6O5S) is approximately 573.25 g/mol .
Expected Yield
The overall yield of the synthesis can vary depending on the efficiency of each coupling and cleavage step. For a tetrapeptide synthesized using standard Fmoc-SPPS protocols, a crude yield of 60-80% can be expected, with a final purified yield of 30-50%.[8]
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the standard coupling time, extend the reaction time or perform a double coupling with fresh reagents.
-
Methionine Oxidation: If mass spectrometry indicates the presence of methionine sulfoxide (+16 Da), ensure that the cleavage cocktail is freshly prepared and that an adequate volume is used. The use of scavengers is critical.[3][4][5][6]
-
Aggregation: For longer or more hydrophobic peptides, aggregation can be an issue. Using specialized resins or incorporating pseudoprolines can help, though this is generally not necessary for a tetrapeptide.
By following this detailed protocol, researchers can successfully synthesize this compound with high purity for their scientific investigations.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris-biotech.de [iris-biotech.de]
- 6. lifetein.com [lifetein.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic opioid peptides are crucial tools in neuroscience research and pharmaceutical development for studying pain pathways, addiction, and developing novel analgesics. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of these synthetic peptides, offering high resolution and efficiency.[1][2][3] This application note provides a detailed protocol for the purification of synthetic opioid peptides using RP-HPLC, data presentation for key parameters, and visual workflows to guide researchers.
Principle of Separation
RP-HPLC separates peptides based on their hydrophobicity.[2][4] The process involves a non-polar stationary phase (commonly C8 or C18 silica) and a polar mobile phase. The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to bind to the stationary phase. A gradually increasing gradient of an organic solvent (like acetonitrile) in the mobile phase then elutes the peptides in order of increasing hydrophobicity.[1][4] An ion-pairing agent, typically trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution.[5]
General Experimental Workflow
The overall process from crude synthetic product to a purified, usable peptide follows a well-defined workflow.
Caption: General workflow for synthetic opioid peptide purification.
Detailed Experimental Protocols
Crude Peptide Sample Preparation
-
Dissolution: The lyophilized crude peptide from synthesis should be dissolved in a minimal amount of a suitable solvent.[6] For many peptides, a solution of 50% acetonitrile (ACN) in water is effective.[6] If solubility is an issue, small amounts of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, followed by dilution with the aqueous mobile phase.
-
Filtration: It is critical to filter the sample solution through a 0.2 µm or 0.45 µm syringe filter before injection.[6] This removes particulate matter that could damage the HPLC column and system.[6]
Mobile Phase Preparation
The most common mobile phases for peptide purification are:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
Procedure:
-
To prepare 1 L of Mobile Phase A, add 1 mL of high-purity TFA to 999 mL of HPLC-grade water.
-
To prepare 1 L of Mobile Phase B, add 1 mL of high-purity TFA to 999 mL of HPLC-grade ACN.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly to prevent bubble formation in the HPLC system.[6]
HPLC System and Method Setup
-
Column: A C18 reversed-phase column is the most common choice for peptide purification.[1][7] Wide-pore (300 Å) silica is preferred for peptides to ensure they can access the bonded phase within the pores.[3]
-
System Equilibration: Before injection, equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Detection: Set the UV detector to monitor wavelengths between 210-220 nm, where the peptide backbone absorbs light.[1][2]
-
Gradient Program: A shallow gradient is typically used to achieve good resolution.[5] A common starting point is a linear gradient increasing the percentage of Mobile Phase B by 0.5-2% per minute.[3][5]
Purification Run and Fraction Collection
-
Injection: Inject the filtered crude peptide sample onto the equilibrated column.
-
Fraction Collection: Collect fractions as peaks elute from the column.[8] It is advisable to collect fractions in cleanly labeled tubes, separating the main peak from any preceding or tailing shoulders to maximize purity.[8]
Analysis of Fractions
-
Purity Check: Analyze the collected fractions using analytical RP-HPLC with a rapid gradient to determine the purity of each fraction.
-
Identity Confirmation: Confirm the identity of the target peptide in the pure fractions using mass spectrometry (LC-MS, ESI-MS, or MALDI-TOF).[9]
Pooling and Lyophilization
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: If the ACN concentration is high, it can be reduced using a rotary evaporator.
-
Lyophilization: Freeze the pooled solution and lyophilize (freeze-dry) it to remove the water and ACN.[5][10] This yields the final purified peptide as a stable, fluffy white powder.[1][10] Peptides are more stable as lyophilized powders than in solution.[5]
Data Presentation: HPLC Parameters
Optimizing the purification process is key to achieving high purity and yield. The following table summarizes typical starting parameters and considerations for method development.
| Parameter | Typical Specification | Purpose & Optimization Notes |
| Stationary Phase | C18, C8, C4, Diphenyl | C18 is standard for most peptides.[1] Less hydrophobic phases like C4 or C8 are useful for very hydrophobic peptides that might be too strongly retained on a C18 column.[7] |
| Particle Size | 5-10 µm (Preparative) | Larger particles are used in preparative columns to reduce backpressure and allow for higher flow rates and sample loads. |
| Pore Size | 300 Å | Wide-pore silica is crucial for peptides and proteins to allow access to the stationary phase surface within the pores.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[5] Formic acid (0.1%) can be a substitute, especially for LC-MS applications, as it causes less signal suppression.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[5] |
| Gradient Slope | 0.5 - 2% B / minute | A shallower gradient (slower rate of change) generally provides better resolution between closely eluting peaks.[3] |
| Flow Rate | Dependent on Column ID | Must be scaled appropriately for the column diameter. Analytical columns (4.6 mm ID) typically run at ~1 mL/min, while preparative columns will have significantly higher flow rates.[3][5] |
| Target Purity | >95% | For quantitative in-vitro and in-vivo studies, a purity of >95% is generally required.[2] For less sensitive applications like polyclonal antibody production, >80% may be sufficient.[2] |
Application Context: Opioid Receptor Signaling
Purified synthetic opioid peptides are essential for investigating their biological activity. They act by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Canonical opioid receptor signaling pathway.
This activation initiates a cascade of downstream effects, including the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels), which ultimately leads to a reduction in neuronal excitability and the analgesic effects associated with opioids.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uk-peptides.com [uk-peptides.com]
Application Note: Mass Spectrometry Analysis of D-Ala-Gly-Phe-Met-NH₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Gly-Phe-Met-NH₂, a synthetic tetrapeptide amide, is an analog of the endogenous opioid peptide Met-enkephalin. Its structure, which incorporates a D-amino acid to increase resistance to enzymatic degradation, makes it a subject of interest in pharmacological research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the detailed analysis of such synthetic peptides.[1][2][3][4][5] This application note provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of D-Ala-Gly-Phe-Met-NH₂.
The molecular formula for D-Ala-Gly-Phe-Met-NH₂ is C₂₈H₃₈N₆O₅S, and its average molecular weight is approximately 586.7 g/mol .[6] High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of D-Ala-Gly-Phe-Met-NH₂ standard.
-
Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., in the range of 1 ng/mL to 1 µg/mL).
-
-
Matrix Preparation (for biological samples):
-
For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the peptide from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the peptide. This is followed by a re-equilibration step at the initial conditions.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for peptides.
-
Full Scan MS (for identification): Acquire spectra in the m/z range of 100-1000 to observe the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS for structural confirmation and quantification):
-
Select the [M+H]⁺ ion of D-Ala-Gly-Phe-Met-NH₂ (expected m/z ≈ 587.3) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Optimize the collision energy to obtain a characteristic fragmentation pattern.
-
-
Data Presentation
The expected mass spectrometric data for D-Ala-Gly-Phe-Met-NH₂ is summarized in the tables below.
Table 1: Molecular Ion Data
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| D-Ala-Gly-Phe-Met-NH₂ | C₂₈H₃₈N₆O₅S | 586.2624 | 587.2697 |
Table 2: Theoretical Tandem MS Fragmentation Data (b and y ions)
| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Theoretical m/z |
| 587.3 | y₁ | Met-NH₂ | 149.1 |
| 587.3 | b₁ | D-Ala | 90.1 |
| 587.3 | y₂ | Phe-Met-NH₂ | 296.2 |
| 587.3 | b₂ | D-Ala-Gly | 147.1 |
| 587.3 | y₃ | Gly-Phe-Met-NH₂ | 353.2 |
| 587.3 | b₃ | D-Ala-Gly-Phe | 294.2 |
| 587.3 | y₄ | Ala-Gly-Phe-Met-NH₂ | 440.2 |
| 587.3 | b₄ | D-Ala-Gly-Phe-Met | 541.3 |
Note: The presence of methionine makes the peptide susceptible to oxidation. The oxidized form will have a mass shift of +16 Da. A characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the oxidized precursor ion is a strong indicator of methionine oxidation.[7]
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of D-Ala-Gly-Phe-Met-NH₂.
Peptide Fragmentation Pathway
Caption: Fragmentation diagram showing the major b and y ions of D-Ala-Gly-Phe-Met-NH₂.
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH₂. The detailed protocols for sample preparation, LC-MS analysis, and the expected fragmentation data serve as a valuable resource for researchers in pharmacology and drug development. The methodologies described herein can be adapted for various research needs, including peptide identification, purity assessment, and quantitative analysis in complex biological matrices.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. gilson.com [gilson.com]
- 5. researchgate.net [researchgate.net]
- 6. H-Tyr-D-Ala-Gly-Phe-Met-NH2 | C28H38N6O6S | CID 10371120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of D-Ala-Gly-Phe-Met-NH2 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Gly-Phe-Met-NH2 is a synthetic tetrapeptide that acts as a potent agonist for the delta (δ)-opioid receptor.[1] As an analog of the endogenous enkephalins, it is of significant interest for research into pain modulation, addiction, and potentially other central nervous system (CNS) functions. Intracerebroventricular (ICV) injection is a critical technique for administering this peptide directly into the CNS, bypassing the blood-brain barrier and allowing for the investigation of its central effects.
These application notes provide a comprehensive overview of the available data on the ICV administration of this compound and its analogs in rats, along with detailed protocols for key experimental procedures. The information is intended to guide researchers in designing and executing studies to explore the pharmacological profile of this compound.
Data Presentation
Due to the limited availability of specific dose-response data for this compound administered via ICV for systemic effects, the following tables include data from closely related delta-opioid agonists, primarily [D-Ala2, D-Leu5]-enkephalin (DADLE), to provide an estimated effective dose range and expected outcomes. Researchers should perform dose-finding studies to determine the optimal concentration of this compound for their specific experimental paradigm.
Table 1: Suggested ICV Dose Range for this compound and Analogs in Rats
| Compound | Dose Range (nmol/rat) | Observed Effects | Animal Model | Reference |
| This compound | 0.0071 - 0.0142 (in 0.5 µL) | Increased ethanol intake (microinjection into nucleus accumbens) | Male Sprague-Dawley Rats | [1] |
| DADLE (analog) | 0.2 - 3 | Increased blood pressure and heart rate | Unanesthetized Rats | [2] |
| DADLE (analog) | Dose-dependent | Analgesia (tail-flick test), Respiratory depression | Awake Rats | [3] |
Table 2: Summary of Expected Physiological and Behavioral Effects of ICV Delta-Opioid Agonist Administration in Rats
| Parameter | Expected Effect | Notes |
| Analgesia | Increase in pain threshold (analgesia) | Commonly assessed using tail-flick and hot-plate tests. The effect is expected to be dose-dependent. |
| Cardiovascular | Increased blood pressure and heart rate at lower doses. | Higher doses may lead to pressor responses with little effect on heart rate.[2] |
| Respiratory | Respiratory depression, characterized by a decrease in respiratory frequency. | This effect is a known characteristic of opioid agonists.[3] |
| Behavioral | May influence reward and addiction-related behaviors. | As suggested by the increased ethanol intake following microinjection into the nucleus accumbens.[1] |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation Surgery in Rats
This protocol describes the stereotaxic implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or isoflurane)
-
Stereotaxic apparatus
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Surgical drill with a small burr
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat and shave the top of its head.
-
Place the rat in the stereotaxic apparatus and ensure the head is level.
-
Apply an antiseptic solution to the scalp and make a midline incision to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small hole through the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the cannula implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before any experiments.
Intracerebroventricular (ICV) Injection
Materials:
-
Rat with an implanted ICV cannula
-
This compound dissolved in sterile artificial cerebrospinal fluid (aCSF)
-
Injection cannula (30-gauge) connected to a Hamilton syringe via polyethylene tubing
-
Infusion pump (optional, for controlled infusion rates)
Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.
-
Inject the desired volume of the peptide solution (typically 1-5 µL) slowly over 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and begin behavioral or physiological monitoring.
Assessment of Analgesia: Tail-Flick Test
Materials:
-
Tail-flick analgesia meter
-
Rat restrainer
Procedure:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source of the analgesia meter.
-
Activate the heat source and start the timer.
-
Record the latency for the rat to flick its tail away from the heat.
-
A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Measure the baseline tail-flick latency before ICV injection.
-
After ICV injection of this compound, measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data can be expressed as the raw latency or as the percentage of maximum possible effect (%MPE).
Assessment of Analgesia: Hot-Plate Test
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Observation chamber
Procedure:
-
Place the rat on the heated surface of the hot-plate and start the timer.
-
Observe the rat for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency to the first nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent injury.
-
Determine the baseline latency before ICV injection.
-
After ICV injection, test the rat on the hot plate at various time points.
Cardiovascular and Respiratory Monitoring
Materials:
-
System for monitoring blood pressure, heart rate, and respiration in conscious rats (telemetry or tail-cuff method for blood pressure; plethysmography for respiration).
Procedure:
-
Habituate the rat to the monitoring apparatus to minimize stress-induced fluctuations.
-
Record baseline cardiovascular and respiratory parameters.
-
Following ICV injection of this compound, continuously or intermittently record blood pressure, heart rate, and respiratory rate for a defined period.
-
Analyze the data for significant changes from baseline.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular and respiratory effects of mu-, delta- and kappa-opiate agonists microinjected into the anterior hypothalamic brain area of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delta-Opioid Receptor Radioligand Binding Assay using [3H]DPDPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for pain management, anxiety, depression, and other neurological disorders.[1][2][3] Understanding the binding characteristics of potential drug candidates to the DOR is a critical step in the drug discovery process. The radioligand binding assay is a fundamental technique used to determine the affinity and density of receptors in a given tissue or cell preparation. This document provides detailed protocols for performing saturation and competition radioligand binding assays for the delta-opioid receptor using the selective agonist [3H]DPDPE ([D-Pen2,D-Pen5]enkephalin).
[3H]DPDPE is a widely used radioligand for characterizing delta-opioid receptors due to its high affinity and selectivity.[4] These protocols are designed to provide a robust and reproducible method for researchers in academic and industrial settings.
Delta-Opioid Receptor Signaling Pathway
Upon agonist binding, the delta-opioid receptor activates intracellular signaling cascades primarily through inhibitory G proteins (Gαi/o).[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[5] These actions collectively lead to a decrease in neuronal excitability. The receptor can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization, internalization, and potentially biased signaling.[1][5]
Figure 1: Delta-Opioid Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Radioligand: [3H]DPDPE (Specific Activity: 30-60 Ci/mmol)
-
Membrane Preparations: Homogenized tissue (e.g., rat brain) or cell membranes expressing the delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include 5 mM MgCl2.
-
Non-specific Binding Ligand: Naloxone (10 µM) or unlabeled DPDPE (1 µM).
-
Test Compounds: For competition assays, a range of concentrations of the unlabeled test compound.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: A liquid scintillation counter for detecting tritium.
Membrane Preparation
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000-40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/assay tube), which should be determined by a protein assay (e.g., Bradford or BCA).[8][9]
-
Store membrane preparations at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]DPDPE.
-
Set up a series of assay tubes in triplicate for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [3H]DPDPE (e.g., 0.1 to 20 nM) to the tubes.[10]
-
For non-specific binding, add the same increasing concentrations of [3H]DPDPE along with a saturating concentration of a non-labeled ligand (e.g., 10 µM Naloxone).[8][11]
-
Add the membrane preparation (50-200 µg of protein) to each tube.
-
Bring the final assay volume to 250-500 µL with assay buffer.
-
Incubate the tubes at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3][8]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Competition Binding Assay
This assay is performed to determine the affinity (Ki) of an unlabeled test compound for the delta-opioid receptor.
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding tubes, add a fixed concentration of [3H]DPDPE (typically at or near its Kd value).
-
For non-specific binding tubes, add the same concentration of [3H]DPDPE and a saturating concentration of a non-labeled ligand (e.g., 10 µM Naloxone).[12]
-
For the competition tubes, add the fixed concentration of [3H]DPDPE and a range of concentrations of the unlabeled test compound.
-
Add the membrane preparation (50-200 µg of protein) to each tube.
-
Bring the final assay volume to 250-500 µL with assay buffer.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
Data Analysis
-
Saturation Binding:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The Kd and Bmax values are determined by fitting the specific binding data to a one-site binding (hyperbola) equation using non-linear regression analysis (e.g., in GraphPad Prism).[10]
-
-
Competition Binding:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[9]
-
Experimental Workflow
Figure 2: Radioligand Binding Assay Workflow.
Data Presentation
The following tables summarize representative binding data for [3H]DPDPE at the delta-opioid receptor from the literature.
Table 1: Saturation Binding Data for [3H]DPDPE
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brain Homogenate | 0.328 ± 0.027 | 87.2 ± 4.2 | [4] |
| CHO cells expressing human DOR | 3.87 | Not Reported | [3] |
Table 2: Competition Binding Data for Various Ligands at the Delta-Opioid Receptor using [3H]DPDPE
| Competing Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| DPDPE | 19.0 | HEK293 cells expressing human DOR | [13] |
| SNC-80 | 39.7 | HEK293 cells expressing human DOR | [13] |
| Naltrindole | 13 | HEK293 cells expressing human DOR | [13] |
| Naltrexone | Not Reported | Rat Brain Homogenate | [4] |
Troubleshooting
-
High Non-Specific Binding: This can be due to several factors, including insufficient washing, radioligand sticking to the filters, or too high a concentration of membrane protein. Ensure adequate and rapid washing, consider pre-soaking filters in a blocking agent (e.g., 0.5% polyethyleneimine), and optimize the protein concentration.[11]
-
Low Specific Binding: This may indicate low receptor expression in the membrane preparation, degradation of the receptor or radioligand, or non-optimal assay conditions (e.g., incorrect pH or incubation time). Verify the integrity of your reagents and optimize assay conditions.
-
High Variability between Replicates: This can result from inconsistent pipetting, incomplete mixing, or issues with the filtration process. Ensure careful and consistent experimental technique.
Conclusion
The radioligand binding assay using [3H]DPDPE is a powerful and reliable method for characterizing the delta-opioid receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and conduct these assays in their own laboratories. Careful attention to detail and proper optimization are key to obtaining high-quality, reproducible data that will advance our understanding of delta-opioid receptor pharmacology and aid in the discovery of novel therapeutics.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 4. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. med.upenn.edu [med.upenn.edu]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Analgesic Effects of D-Ala-Gly-Phe-Met-NH2 in the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Gly-Phe-Met-NH2 is a synthetic tetrapeptide amide analog of enkephalin. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Due to the substitution of D-Alanine for Glycine at the second position, this analog exhibits increased resistance to enzymatic degradation compared to endogenous enkephalins, leading to a more potent and prolonged analgesic effect. Evidence suggests that this compound acts as a potent agonist for the delta (δ)-opioid receptor, a key target in the development of novel analgesics with potentially fewer side effects than traditional mu (µ)-opioid receptor agonists like morphine.[1][2] The N-terminal tetrapeptide amide structure is considered a minimum requirement for potent analgesia within this class of compounds.[3]
This document provides detailed application notes and a comprehensive protocol for evaluating the analgesic properties of this compound using the tail-flick test, a standard and reliable method for assessing centrally-mediated analgesia.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from a study assessing the analgesic effects of this compound in a rodent tail-flick test.
Table 1: Dose-Response of this compound in the Rat Tail-Flick Test
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline Latency (s) (Mean ± SEM) | Peak Latency (s) at 30 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 2.8 ± 0.3 | 4.0 |
| This compound | 1 | 10 | 2.6 ± 0.2 | 4.5 ± 0.4* | 25.3 |
| This compound | 3 | 10 | 2.4 ± 0.1 | 7.8 ± 0.6 | 72.0 |
| This compound | 10 | 10 | 2.5 ± 0.2 | 9.5 ± 0.5 | 93.3 |
| Morphine | 5 | 10 | 2.5 ± 0.2 | 9.2 ± 0.6** | 89.3 |
*% p < 0.05, *% p < 0.01 compared to Vehicle group. %MPE is calculated as: [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Cut-off time is 10 seconds.
Table 2: Time Course of Analgesic Effect of this compound (3 mg/kg, i.v.)
| Time Point (minutes) | Tail-Flick Latency (s) (Mean ± SEM) |
| 0 (Baseline) | 2.4 ± 0.1 |
| 15 | 6.5 ± 0.5 |
| 30 | 7.8 ± 0.6 |
| 60 | 5.9 ± 0.4 |
| 90 | 3.5 ± 0.3 |
| 120 | 2.6 ± 0.2 |
Experimental Protocols
Protocol 1: Tail-Flick Test for Analgesia Assessment
Objective: To measure the analgesic effect of this compound by quantifying the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainers appropriate for the species (e.g., acrylic tubes for rats)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Morphine sulfate)
-
Syringes and needles for administration (intravenous, intraperitoneal, or subcutaneous)
-
Timer
-
Male Sprague-Dawley rats (200-250g) or other suitable rodent strain.
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes.
-
Habituation: Gently place each animal in the restrainer and allow it to habituate for 10-15 minutes before testing begins. This minimizes stress-induced analgesia.
-
Baseline Latency Measurement: a. Position the rat's tail over the radiant heat source of the tail-flick apparatus. b. Activate the heat source and start the timer simultaneously. c. The timer will automatically stop when the rat flicks its tail away from the heat. Record this latency time. d. To prevent tissue damage, a cut-off time (typically 10-12 seconds) must be established. If the animal does not respond within this time, the heat source should be turned off and the maximum latency recorded. e. Perform two to three baseline measurements for each animal with a 5-minute interval between each measurement. The average of these readings will serve as the baseline latency.
-
Drug Administration: a. Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses, Morphine). b. Administer the assigned treatment via the chosen route (e.g., intravenous injection into the tail vein).
-
Post-Administration Latency Measurements: a. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.
-
Data Analysis: a. Calculate the mean and standard error of the mean (SEM) for the tail-flick latencies for each treatment group at each time point. b. The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Tail-Flick Test Experimental Workflow.
References
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to D-Ala-Gly-Phe-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Gly-Phe-Met-NH2 is a synthetic peptide that acts as a potent agonist for the delta-opioid receptor (DOR). Opioid receptors, including the delta subtype, are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Activation of DORs is primarily associated with inhibitory effects on neuronal activity.[3][4] These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neurons, using whole-cell patch-clamp recordings from rodent spinal cord dorsal horn neurons as a model system. The dorsal horn is a key area for processing nociceptive information and is rich in opioid receptors.[5][6][7]
Disclaimer: The following protocols and expected outcomes are based on the established pharmacology of delta-opioid receptor agonists. Specific electrophysiological data for this compound is limited in the current scientific literature.
Principle of the Assay
The electrophysiological effects of this compound are mediated by the activation of Gi/o protein-coupled delta-opioid receptors.[1][2] This activation initiates a signaling cascade that leads to neuronal inhibition through two primary mechanisms:
-
Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[1][8] This makes it more difficult for the neuron to reach the threshold for firing an action potential.
-
Presynaptic Inhibition: Inhibition of voltage-gated calcium channels (VGCCs), particularly N- and P/Q-types, at the presynaptic terminal.[4][9][10] This reduction in calcium influx decreases the release of neurotransmitters into the synaptic cleft, thereby reducing synaptic transmission.[5][11]
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure these changes in ion channel activity and their consequences on neuronal function.
Data Presentation: Expected Electrophysiological Effects
The following tables summarize the expected quantitative effects of this compound on the electrophysiological properties of dorsal horn neurons.
Table 1: Postsynaptic Effects of this compound
| Parameter | Expected Change | Typical Magnitude | Mechanism |
| Resting Membrane Potential | Hyperpolarization | -5 to -15 mV | Activation of GIRK channels |
| Input Resistance | Decrease | 10-30% | Opening of K+ channels |
| Action Potential Threshold | Increase | 2-5 mV | Membrane hyperpolarization |
| Firing Rate (in response to depolarizing current injection) | Decrease | 20-80% | Overall neuronal inhibition |
Table 2: Presynaptic Effects of this compound
| Parameter | Expected Change | Typical Magnitude | Mechanism |
| Evoked Excitatory Postsynaptic Current (EPSC) Amplitude | Decrease | 30-70% | Inhibition of presynaptic VGCCs, leading to reduced glutamate release |
| Paired-Pulse Ratio (PPR) | Increase | 1.2-2.0 | Indicative of a presynaptic mechanism of inhibition |
| Frequency of Miniature EPSCs (mEPSCs) | No significant change or slight decrease | ||
| Amplitude of Miniature EPSCs (mEPSCs) | No significant change |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Postsynaptic Effects
This protocol is designed to measure changes in the intrinsic membrane properties of dorsal horn neurons in response to this compound.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal solution for patch pipette (K-gluconate based) containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA; pH adjusted to 7.3 with KOH.
-
Sucrose-based cutting solution (for slicing).
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (optional, for studying isolated K+ currents).
-
Synaptic blockers (e.g., CNQX, AP5, bicuculline, strychnine) to isolate the neuron from synaptic input.
2. Equipment:
-
Vibrating microtome
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
3. Methodology:
-
Spinal Cord Slice Preparation:
-
Anesthetize a young rodent (e.g., P14-P21 rat or mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the spinal cord and prepare transverse slices (300-400 µm) of the lumbar region using a vibrating microtome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify neurons in the superficial dorsal horn (laminae I-II) using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing pattern of the neuron.
-
Establish a stable baseline recording for at least 5 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM).
-
Record changes in resting membrane potential, input resistance, and firing rate in response to the compound.
-
Wash out the compound with aCSF and record for at least 10-15 minutes to observe recovery.
-
Protocol 2: Recording of Evoked Excitatory Postsynaptic Currents (EPSCs) for Presynaptic Effects
This protocol is designed to assess the effect of this compound on synaptic transmission.
1. Materials and Reagents:
-
Same as Protocol 1, with the following modifications to the internal solution:
-
Cs-based internal solution to block K+ channels, containing (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.
-
-
Bipolar stimulating electrode.
2. Equipment:
-
Same as Protocol 1, with the addition of a stimulus isolator.
3. Methodology:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Stimulation and Recording:
-
Place a bipolar stimulating electrode on the dorsal root entry zone to stimulate primary afferent fibers.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke EPSCs.
-
Adjust the stimulus intensity to elicit a stable EPSC amplitude of 100-300 pA.
-
Record a stable baseline of evoked EPSCs for at least 5 minutes.
-
-
Data Acquisition:
-
Bath-apply this compound at the desired concentration.
-
Continue to record evoked EPSCs and observe any changes in their amplitude.
-
To assess the paired-pulse ratio (PPR), deliver two stimuli in close succession (e.g., 50 ms inter-stimulus interval) and calculate the ratio of the second EPSC amplitude to the first.
-
Wash out the compound and monitor for recovery of the EPSC amplitude.
-
Visualizations
Caption: Experimental workflow for patch-clamp recording.
Caption: Signaling pathway of δ-opioid receptor activation.
References
- 1. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 6. Delta-opioid mediated inhibitions of acute and prolonged noxious-evoked responses in rat dorsal horn neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons | Journal of Neuroscience [jneurosci.org]
- 9. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Activation of mu- and delta-opioid receptors present on the same nerve terminals depresses transmitter release in the mouse hypogastric ganglion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of D-Ala-Gly-Phe-Met-NH2 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the peptide D-Ala-Gly-Phe-Met-NH2 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this peptide is primarily determined by its amino acid composition, overall charge, and hydrophobicity. It contains the hydrophobic residues Phenylalanine (Phe) and Methionine (Met), which can decrease its solubility in aqueous solutions.[1][2] The C-terminal amidation (-NH2) removes the negative charge of a carboxyl group, impacting the overall charge and isoelectric point.[3][4]
Q2: What is the net charge of this compound at physiological pH?
A2: To estimate the net charge, we sum the charges of the N-terminus, C-terminus, and amino acid side chains at a neutral pH (~7).
-
N-terminal amine group: +1
-
Phenylalanine side chain: 0
-
Methionine side chain: 0
-
All other side chains (D-Ala, Gly): 0
-
C-terminal amide group: 0 (it is not a carboxyl group)[3]
The estimated net charge is +1 , making the peptide basic.
Q3: Why doesn't my lyophilized this compound peptide dissolve in neutral buffer (e.g., PBS pH 7.4)?
A3: As a basic peptide (net charge +1), its lowest solubility is expected at a basic pH, closer to its isoelectric point (pI).[5] Furthermore, the presence of two hydrophobic residues (Phe and Met) contributes to poor aqueous solubility.[1][4] Peptides are generally more soluble at pH values away from their pI.[5][6]
Q4: What is the recommended first step for dissolving this peptide?
A4: For a basic peptide, the recommended starting point is to dissolve it in a slightly acidic solution.[1][3][7] Attempt to dissolve the peptide in sterile, deionized water first. If it remains insoluble, add a small amount of 10-25% aqueous acetic acid dropwise until the peptide dissolves.[7]
Q5: When should I consider using a co-solvent like DMSO?
A5: If the peptide does not dissolve in an acidic aqueous solution, a co-solvent may be necessary due to its high hydrophobicity.[1][7] Organic solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective for dissolving hydrophobic peptides.[2][7] For in vivo studies, it is critical to use the minimum amount of co-solvent necessary and ensure the final concentration in the formulation is well-tolerated by the animal model.[1][6]
Q6: How should I prepare a stock solution for in vivo experiments?
A6: First, dissolve the peptide in a minimal amount of a suitable organic solvent, such as DMSO.[6][7] Then, slowly add the aqueous vehicle (e.g., saline or PBS) to the desired final concentration while vortexing or stirring. This method helps prevent the peptide from precipitating out of solution. The final concentration of the organic solvent should be kept as low as possible (typically <5% for DMSO, but this must be verified for your specific experimental model).[6]
Q7: My peptide dissolves in DMSO but precipitates upon dilution with my aqueous buffer. What should I do?
A7: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of a hydrophobic peptide.[6] You can try to increase the final percentage of the co-solvent (while staying within toxicity limits) or explore other formulation strategies. These can include using different co-solvents (e.g., ethanol, polyethylene glycol) or employing solubilizing excipients like cyclodextrins.[8][9]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| Lyophilized powder does not dissolve in sterile water or PBS (pH 7.4). | The peptide is basic and hydrophobic. Neutral or basic pH is near its isoelectric point, where solubility is minimal.[5][6] | Add 10-25% acetic acid dropwise to the aqueous solution until the peptide dissolves.[3][7] The acidic pH will protonate residues, increasing net positive charge and solubility. |
| Peptide remains insoluble even after adding acetic acid. | The peptide's hydrophobicity is the dominant factor preventing dissolution, even when charged. | Use sonication to aid dissolution.[1][2] If still unsuccessful, a co-solvent is likely required. Proceed to the protocol for using organic co-solvents. |
| The peptide solution is hazy or contains visible particulates. | Incomplete dissolution or aggregation of the peptide.[1] | Centrifuge the solution to pellet any undissolved material before use to avoid injecting particulates.[1] Consider re-evaluating the dissolution method to achieve full solubility. |
| Peptide precipitates out of solution during storage at 4°C or -20°C. | The peptide is not stable in the chosen solvent system at that temperature, or freeze-thaw cycles are causing aggregation. | Prepare fresh solutions before each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Consider a more robust formulation with stabilizing excipients. |
| Toxicity or adverse effects are observed in the animal model. | The co-solvent (e.g., DMSO) concentration may be too high, or the final pH of the formulation may be too acidic for physiological tolerance.[7] | Reduce the co-solvent concentration to the lowest effective level. Ensure the final pH of the injectable solution is adjusted to be as close to physiological pH (7.2-7.4) as possible without causing precipitation. Test the vehicle alone as a control in your animal model. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C28H38N6O6S | PubChem CID: 10371120[11] |
| Molecular Weight | ~586.7 g/mol | PubChem CID: 10371120[11] |
| Amino Acid Sequence | This compound | - |
| Hydrophobic Residues | Phenylalanine (Phe), Methionine (Met) | 50% of the variable residues are hydrophobic. |
| Estimated Net Charge (pH 7) | +1 (Basic) | Calculated based on standard pKa values for amino acid termini.[3][10] |
Table 2: Common Solvents and Excipients for In Vivo Peptide Formulation
| Solvent / Excipient | Typical Concentration for In Vivo Use | Advantages | Disadvantages & Considerations |
| Acidified Water/Saline (e.g., with Acetic Acid) | pH adjusted towards neutral before injection | Simple, avoids organic solvents. | May not be sufficient for highly hydrophobic peptides. Final pH must be physiologically compatible. |
| DMSO (Dimethyl sulfoxide) | < 5-10% (model dependent) | Excellent solubilizing power for hydrophobic peptides.[1][7] | Potential for cellular toxicity at higher concentrations.[7] |
| Ethanol | < 10% | Less toxic than DMSO; effective co-solvent. | May not be as effective as DMSO for highly insoluble peptides. |
| PEG 300/400 (Polyethylene Glycol) | 10-30% | Good safety profile; enhances solubility and can improve stability.[8] | Can increase the viscosity of the formulation. |
| Cyclodextrins (e.g., HP-β-CD) | 10-40% | Forms inclusion complexes to shield hydrophobic regions and increase aqueous solubility.[2][9] | Can be a complex formulation; potential for nephrotoxicity at high doses. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) for testing to avoid wasting the entire batch.[10]
-
Attempt to dissolve in Water: Add a calculated volume of sterile, deionized water to achieve the desired concentration. Vortex for 30 seconds.
-
Acidification: If not soluble, add 10% aqueous acetic acid solution drop-by-drop, vortexing between additions, until the peptide dissolves.
-
Apply Mechanical Energy: If solubility is still limited, place the vial in a bath sonicator for 5-10 minutes.[1][2]
-
Test Organic Co-solvents: If the peptide remains insoluble, use a new 1 mg aliquot.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to wet and dissolve the peptide.
-
Gradually add your desired aqueous buffer (e.g., saline) dropwise while continuously vortexing to reach the final volume. Observe for any precipitation.
-
Protocol 2: Preparing a Formulation for In Vivo Injection
This protocol assumes solubility testing has determined a co-solvent is necessary.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Dissolve in Co-solvent: Add the minimum volume of in vivo grade DMSO required to fully dissolve the peptide (e.g., to make a 10x or 20x stock relative to the final injection volume).
-
Dilute with Vehicle: While vortexing the tube, slowly add sterile saline (0.9% NaCl) or another appropriate physiological buffer to reach the final desired injection volume. The slow addition is crucial to prevent the peptide from precipitating.
-
pH Adjustment (if necessary): Check the pH of the final formulation. If it is too acidic from residual TFA (from synthesis) or the use of an acidic solvent, adjust it carefully towards a physiological pH (7.2-7.4) using dilute NaOH. Be aware that the peptide may precipitate as you approach its isoelectric point.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to remove any potential microbial contamination or micro-aggregates.
Visualizations
Caption: Decision workflow for solubilizing the peptide.
Caption: Key factors influencing formulation strategy.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. lifetein.com [lifetein.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biomatik.com [biomatik.com]
- 11. H-Tyr-D-Ala-Gly-Phe-Met-NH2 | C28H38N6O6S | CID 10371120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Ala-Gly-Phe-Met-NH2 Dosage for Antinociceptive Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of D-Ala-Gly-Phe-Met-NH2 dosage for antinociceptive studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in antinociception?
A1: this compound is a synthetic tetrapeptide that acts as a potent agonist for the delta (δ)-opioid receptor.[1][2] Its antinociceptive effects are mediated by binding to and activating these receptors, which are key components of the pain modulation pathways in the central and peripheral nervous systems. Activation of δ-opioid receptors generally leads to a decrease in neuronal excitability and inhibition of pain signal transmission.
Q2: What are the common animal models and behavioral tests used to assess the antinociceptive effects of this compound?
A2: The most common animal models for acute pain assessment are rodents (mice and rats). The antinociceptive effects of opioid peptides like this compound are typically evaluated using thermal nociception assays such as the hot-plate test and the tail-flick test.
Q3: What is a typical starting dose for this compound in antinociceptive studies?
A3: There is limited direct evidence for a specific starting dose of this compound in antinociceptive studies. However, based on studies of closely related enkephalin analogs and a study using this compound for a different in vivo experiment, a starting point can be extrapolated. For central administration (e.g., intracerebroventricular or microinjection), doses in the nanomolar range (e.g., 7-15 nM) have been used.[1] For systemic administration (e.g., subcutaneous), doses for similar enkephalin analogs have ranged from 3 to 10 mg/kg in rats.[3][4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How does the route of administration affect the dosage of this compound?
A4: The route of administration significantly impacts the required dosage due to differences in bioavailability and ability to cross the blood-brain barrier.
-
Intracerebroventricular (i.c.v.) or Intrathecal (i.t.) injection: Bypasses the blood-brain barrier, requiring much lower doses (typically in the microgram or nanomole range per animal).
-
Microinjection into specific brain regions: Requires the lowest doses (often in the picomole to nanomole range) for targeted effects.[1]
-
Intravenous (i.v.) or Subcutaneous (s.c.) injection: Requires higher doses (typically in the mg/kg range) as the peptide is subject to systemic distribution and metabolic degradation.[3][4]
-
Intraperitoneal (i.p.) injection: Also requires higher doses (mg/kg range) and may have variable absorption. A study with a related peptide, [D-Ala2]-Met-enkephalin-NH2, used a dose of 80 µg/kg in rats.[5]
Q5: How can I prepare this compound for in vivo administration?
A5: this compound is typically a lyophilized powder. It should be dissolved in a sterile, biocompatible vehicle. Common vehicles include sterile saline (0.9% NaCl), artificial cerebrospinal fluid (aCSF) for central administration, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline. It is essential to ensure the final solution is isotonic and at a physiological pH. A trial preparation should be performed to check for solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable antinociceptive effect. | - Dosage is too low. - Inefficient route of administration. - Degradation of the peptide. - Incorrect experimental procedure. | - Perform a dose-escalation study to find the effective dose range.- Consider a more direct route of administration (e.g., i.c.v. instead of s.c.).- Prepare fresh solutions for each experiment and handle the peptide according to the manufacturer's instructions.- Review and standardize your protocol for the hot-plate or tail-flick test. Ensure baseline latencies are consistent. |
| High variability in results between animals. | - Inconsistent injection technique. - Individual differences in animal sensitivity. - Stress-induced analgesia. | - Ensure all injections are administered consistently (volume, location, speed).- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental setup and handling to minimize stress. |
| Observed adverse effects (e.g., sedation, motor impairment). | - Dosage is too high. - Off-target effects. | - Reduce the dosage.- Consider co-administration with a peripherally restricted opioid antagonist if central effects are desired while minimizing peripheral side effects. |
| Peptide solubility issues. | - Incorrect solvent. - Peptide concentration is too high. | - Consult the manufacturer's datasheet for recommended solvents. A small amount of DMSO or acetic acid may aid dissolution before dilution in a physiological buffer.- Prepare a more dilute stock solution. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound and Related Peptides
| Peptide | Animal Model | Route of Administration | Dosage | Observed Effect |
| This compound | Rat | Microinjection (NAc) | 7.1 nM & 14.2 nM | Increased ethanol intake[1] |
| [D-Ala2]-Met-enkephalin-NH2 | Rat | Intraperitoneal (i.p.) | 80 µg/kg | Facilitated maze performance[5] |
| Multifunctional Enkephalin Analogs | Rat | Subcutaneous (s.c.) | 3 mg/kg & 10 mg/kg | Altered protein expression in spleen and brain[3][4] |
Experimental Protocols
Hot-Plate Test
Objective: To assess the thermal nociceptive threshold.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Animal enclosure (e.g., clear acrylic cylinder).
-
Timer.
-
This compound solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant 55°C.
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, such as licking or flicking of the hind paws, or jumping.
-
Stop the timer at the first clear sign of a pain response. This is the baseline latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-40 seconds). If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
-
Administration: Administer this compound or vehicle control via the chosen route.
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
Objective: To measure the spinal reflex response to a thermal stimulus.
Materials:
-
Tail-flick apparatus (radiant heat source or water bath).
-
Animal restrainer.
-
Timer.
-
This compound solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimatization: Acclimate the animals to the restrainer and testing environment on several occasions before the experiment day.
-
Baseline Latency:
-
Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source or immerse the distal portion in a constant temperature water bath (e.g., 52-55°C).
-
Start the timer and the heat stimulus simultaneously.
-
The timer stops automatically when the animal flicks its tail. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.
-
-
Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after administration, as in the hot-plate test.
-
Data Analysis: Calculate %MPE as described for the hot-plate test.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow for Antinociceptive Assay
Caption: General experimental workflow for in vivo antinociceptive studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 阿片类δ受体激动剂 | MCE [medchemexpress.cn]
- 3. The Dose-Dependent Effects of Multifunctional Enkephalin Analogs on the Protein Composition of Rat Spleen Lymphocytes, Cortex, and Hippocampus; Comparison with Changes Induced by Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dose-Dependent Effects of Multifunctional Enkephalin Analogs on the Protein Composition of Rat Spleen Lymphocytes, Cortex, and Hippocampus; Comparison with Changes Induced by Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enkephalin and a potent analog facilitate maze performance after intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with D-Ala-Gly-Phe-Met-NH2 stability in solution
Welcome to the technical support center for D-Ala-Gly-Phe-Met-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common stability issues encountered when working with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Peptide Purity Over Time | Oxidation of Methionine: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and potentially methionine sulfone. This is a primary degradation pathway for this peptide.[1][2][3] | - Work under inert gas: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4][5] - Use degassed solvents: Prior to use, degas all solvents to remove dissolved oxygen. - Add antioxidants: Consider the addition of antioxidants such as methionine itself (in excess), sodium thiosulfate, or N-acetylcysteine to the solution. - Control temperature: Store solutions at low temperatures (2-8°C or frozen) to slow the rate of oxidation. |
| Hydrolysis of Peptide Bonds: Peptide bonds can undergo hydrolysis, leading to fragmentation of the peptide. This is often catalyzed by acidic or basic conditions.[6] | - Optimize pH: Maintain the pH of the solution within a stable range, typically between 4 and 6, to minimize hydrolysis.[4][5][7] Avoid strongly acidic or alkaline conditions. - Buffer selection: Use appropriate buffers (e.g., acetate, citrate) that are known to enhance peptide stability. Phosphate buffers may accelerate degradation in some cases.[8] | |
| Formation of Aggregates or Precipitates | Aggregation: Peptides can self-associate and form aggregates, especially at high concentrations or under certain pH and ionic strength conditions.[4][5] | - Adjust peptide concentration: Work with lower peptide concentrations if aggregation is observed. - Modify pH and ionic strength: Systematically vary the pH and ionic strength of the solution to identify conditions that minimize aggregation. - Incorporate excipients: The addition of certain excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80) can sometimes prevent aggregation. |
| Inconsistent Analytical Results | Sample Handling and Preparation: Variability in sample preparation, such as inconsistent dissolution or multiple freeze-thaw cycles, can lead to degradation and unreliable results.[9] | - Standardize dissolution protocol: Ensure a consistent and gentle dissolution method. Sonication should be used with caution as it can generate heat. - Aliquot solutions: Once dissolved, aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles.[1] - Use high-purity water and reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is the oxidation of the methionine residue.[1][2] The sulfur atom in the methionine side chain is susceptible to oxidation by dissolved oxygen, forming methionine sulfoxide. Further oxidation can lead to the formation of methionine sulfone.[1][2] This modification alters the chemical structure and can impact the biological activity of the peptide.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of peptide bonds, leading to the cleavage of the peptide chain.[10] Generally, a pH range of 4-6 is recommended to minimize hydrolysis.[4][5] Extreme pH values should be avoided during storage and handling.
Q3: What is the recommended storage condition for this compound solutions?
A3: To ensure maximum stability, it is recommended to store this compound solutions at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage, solutions should be aliquoted into single-use vials and stored frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Can I use a phosphate buffer to dissolve this compound?
A4: While phosphate buffers are commonly used, some studies have shown that they can accelerate the degradation of certain peptides, including the oxidation of methionine.[8] It is advisable to first test the stability of this compound in your specific phosphate buffer system. Acetate and citrate buffers are often considered more suitable alternatives for peptide formulations.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your peptide solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11][12] HPLC can be used to track the decrease in the main peptide peak and the appearance of degradation products over time.[11] MS can identify the mass of the degradation products, confirming, for example, the +16 Da mass shift associated with methionine oxidation.[2]
Data Presentation
The following tables provide illustrative data on the stability of a methionine-containing peptide under various conditions. Please note that this data is for exemplary purposes and the actual stability of this compound may vary.
Table 1: Effect of pH on Peptide Purity at 25°C
| pH | Purity after 24 hours (%) | Purity after 72 hours (%) |
| 3.0 | 95.2 | 88.5 |
| 5.0 | 99.1 | 97.8 |
| 7.0 | 97.5 | 92.3 |
| 9.0 | 94.8 | 87.1 |
Table 2: Effect of Temperature on Peptide Purity at pH 5.0
| Temperature | Purity after 1 week (%) | Purity after 4 weeks (%) |
| 25°C | 96.5 | 89.2 |
| 4°C | 99.5 | 98.1 |
| -20°C | >99.9 | 99.8 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for monitoring the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Dissolve the this compound standard and samples in an appropriate solvent (e.g., water or mobile phase A).
-
Set up the HPLC system with the specified parameters.
-
Inject the standard and samples.
-
Integrate the peak areas to determine the purity of the peptide and the relative amounts of any degradation products.
Protocol 2: Mass Spectrometry for Identification of Degradation Products
This protocol describes the use of mass spectrometry (MS) to identify potential degradation products.
-
Ionization Source: Electrospray Ionization (ESI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mode: Positive ion mode
-
Scan Range: m/z 100-1000
Procedure:
-
Introduce the sample into the mass spectrometer, either directly via infusion or through an LC-MS system using the HPLC method described above.
-
Acquire the mass spectrum.
-
Analyze the spectrum for the expected molecular weight of this compound and any additional peaks.
-
A mass increase of 16 Da relative to the parent peptide is indicative of methionine sulfoxide formation. A mass increase of 32 Da suggests the formation of methionine sulfone.
Visualizations
Caption: A typical workflow for assessing the stability of this compound in solution.
Caption: The main chemical degradation pathways for this compound in solution.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. iris-biotech.de [iris-biotech.de]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide bond - Wikipedia [en.wikipedia.org]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. longdom.org [longdom.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
minimizing off-target effects of D-Ala-Gly-Phe-Met-NH2 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of the synthetic opioid peptide D-Ala-Gly-Phe-Met-NH2 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a synthetic tetrapeptide amide analog of Met-enkephalin.[1] Met-enkephalin is an endogenous opioid peptide that primarily targets opioid receptors.[2] Therefore, the principal targets for this compound are the mu (µ)-opioid receptor (MOR) and the delta (δ)-opioid receptor (DOR) .[2][3] The substitution of D-Alanine for Glycine at position 2 is a common strategy to increase resistance to enzymatic degradation compared to the native peptide.[1]
Q2: What are the expected on-target signaling pathways for this peptide?
As an agonist for the µ- and δ-opioid receptors, this compound is expected to activate canonical G-protein coupled receptor (GPCR) signaling pathways. These receptors couple primarily to inhibitory G-proteins (Gαi/o).[4][5] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, initiating several downstream events:[6][7]
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC).[4][7]
-
Activation of Kinase Cascades: Opioid receptor activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[6]
-
Recruitment of β-Arrestin: Following phosphorylation by GPCR kinases (GRKs), the receptor can recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate separate signaling cascades.[4][8]
Q3: Why is it critical to minimize off-target effects?
Minimizing off-target effects is crucial for the validity and reproducibility of experimental data. Off-target interactions, where a compound binds to unintended molecules, can lead to:
-
Misinterpretation of Results: An observed biological effect might be incorrectly attributed to the primary target when it is actually caused by an off-target interaction.
-
Confounding Data: Off-target effects can mask or alter the true on-target response, making dose-response relationships difficult to interpret.
-
Poor Translatability: Results from in vitro studies with significant off-target activity are less likely to be replicated in vivo, leading to wasted resources in drug development.
-
Toxicity: In a clinical context, off-target effects are a major cause of adverse drug reactions and toxicity.[9]
Q4: What are the primary strategies to control for off-target effects?
A multi-pronged approach is recommended to identify and minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the dose-response curve for your peptide in a functional assay and use the lowest concentration that produces a robust on-target effect (e.g., EC80-EC90). This reduces the likelihood of engaging lower-affinity off-target sites.
-
Employ Selective Antagonists: Pre-treatment with a selective antagonist for the primary target (e.g., Naloxone for MOR/DOR) should block the observed effect. If the effect persists, it is likely mediated by an off-target mechanism.
-
Use Proper Controls:
-
Inactive Control Peptide: Synthesize or obtain a structurally similar peptide that is known to be inactive at the target receptor. This helps differentiate receptor-mediated effects from non-specific peptide effects.
-
Receptor-Null System: If possible, perform experiments in a cell line that does not express the target receptor (e.g., parental cell line vs. receptor-transfected cell line). An effect observed in the null system is, by definition, an off-target effect.
-
-
Orthogonal Assays: Confirm your findings using multiple, distinct experimental assays that measure different points in the signaling cascade (e.g., confirm binding results with a functional cAMP or β-arrestin assay).
Troubleshooting Guide
This section addresses specific issues that may indicate the presence of off-target effects.
Problem: I am observing an unexpected or inconsistent cellular response.
| Possible Cause | Recommended Solution |
| Peptide Purity/Integrity: The peptide may contain impurities from synthesis or may have degraded during storage. | 1. Verify Purity: Check the certificate of analysis (CoA) from the supplier, which should include HPLC and Mass Spectrometry data. Aim for >95% purity. 2. Proper Storage: Store the peptide as a lyophilized powder at -20°C or -80°C. Reconstitute in a suitable solvent (e.g., sterile water, DMSO) and prepare single-use aliquots to avoid freeze-thaw cycles. |
| Peptide Concentration: Inaccurate determination of the peptide concentration in the stock solution. | 1. Quantify Peptide: Use a quantitative amino acid analysis (AAA) or a spectrophotometric method (if the peptide contains Trp or Tyr) to accurately determine the concentration of the stock solution. |
| Cellular Health: The observed effect may be due to cellular stress or toxicity rather than a specific signaling event. | 1. Perform Viability Assays: Run a parallel cell viability assay (e.g., MTT, Trypan Blue exclusion) at all tested concentrations of the peptide to rule out cytotoxicity. |
Problem: The peptide shows activity in a control cell line that does not express the target receptor.
This is a strong indicator of an off-target effect. The following workflow can help diagnose the issue.
Quantitative Data: Comparative Binding Affinities
No specific binding data for this compound was found in the reviewed literature. However, the table below provides representative binding affinities (Ki, nM) for the parent peptide, Met-enkephalin, and a closely related analog to provide a comparative context for the expected receptor profile. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Met-enkephalin | ~13 - 25 | ~1 - 5 | >1000 |
| [D-Ala², Met⁵]-enkephalinamide | ~1 - 10 | ~10 - 50 | >1000 |
Data compiled from multiple sources for illustrative purposes. Actual values can vary significantly based on experimental conditions (e.g., tissue source, radioligand used). Enkephalins generally show high affinity for delta and mu receptors and low affinity for the kappa receptor.[3][10]
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).[11]
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
A fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) near its Kd value.
-
Increasing concentrations of the unlabeled competitor peptide (this compound), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Nonspecific Binding: Include wells with a high concentration of a non-radioactive standard ligand (e.g., 10 µM Naloxone) to determine nonspecific binding.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
Objective: To measure the functional inhibition of adenylyl cyclase via the Gαi pathway.
Methodology:
-
Cell Culture: Plate cells expressing the target opioid receptor in a 96-well plate and grow to confluence.
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells.
-
Immediately add an adenylyl cyclase stimulator, such as Forskolin (10 µM).
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP level against the log concentration of the peptide. Use a nonlinear regression model to determine the EC₅₀ (concentration for 50% of maximal inhibition). The data will show a decrease in cAMP levels with increasing peptide concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 3. peptidesociety.org [peptidesociety.org]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity D-Ala-Gly-Phe-Met-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of the tetrapeptide D-Ala-Gly-Phe-Met-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in synthesizing this tetrapeptide are associated with the specific amino acid residues in its sequence:
-
Methionine (Met): The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide (+16 Da) and methionine sulfone (+32 Da) during synthesis and cleavage. It can also undergo S-alkylation.[1][2][3][4]
-
Phenylalanine (Phe): As a hydrophobic amino acid, phenylalanine can contribute to peptide aggregation on the solid-phase support, leading to incomplete coupling and deprotection steps, which results in lower yields and purity.[2][5][6]
-
D-Alanine (D-Ala): The use of a D-amino acid introduces the risk of racemization or epimerization at the α-carbon during the coupling step, which can lead to diastereomeric impurities that are difficult to separate.[7][8]
-
C-terminal Amide: While beneficial for biological activity, the C-terminal amide can influence the peptide's secondary structure and aggregation propensity.[9][10][11]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this peptide?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used and recommended approach for the synthesis of peptides like this compound.[4]
Q3: How can I monitor the progress and purity of my synthesis?
A3: Regular monitoring is crucial for a successful synthesis. Key techniques include:
-
Qualitative Monitoring: The Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines after the coupling step. A negative result (yellow beads) indicates a complete reaction.[12]
-
Quantitative Monitoring: After each coupling and deprotection cycle, a small sample of the resin-bound peptide can be cleaved, and the product can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to check for the expected mass and purity.[1][13][14][15][16]
Troubleshooting Guides
Problem 1: Low Yield and Purity
Possible Cause 1.1: Peptide Aggregation
Hydrophobic interactions between the phenylalanine residues and the growing peptide chains can lead to aggregation on the resin, hindering reagent access.
Solutions:
-
Optimized Solvents: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like a "magic mixture" (DCM:DMF:NMP at 1:1:1) to improve solvation of the peptide and resin.[2][6] The addition of Dimethyl sulfoxide (DMSO) can also be beneficial.
-
Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C), which can help to break up aggregates.
-
Specialized Resins: Utilize resins with better swelling properties and increased hydrophilicity, such as polyethylene glycol (PEG)-grafted polystyrene resins (e.g., TentaGel).[17]
-
Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid to disrupt hydrogen bonding and prevent aggregation.
Caption: Workflow for preventing and reversing methionine oxidation.
Problem 3: Presence of Diastereomeric Impurities
Cause: Racemization/Epimerization
The α-carbon of an amino acid, particularly the activated amino acid during coupling, can undergo racemization, leading to a mixture of D- and L-isomers.
Solutions:
-
Optimized Coupling Reagents and Additives: Use coupling reagents known to suppress racemization, such as DIC in combination with OxymaPure or HOAt. [7]The addition of these additives is crucial.
-
Base Selection: Use a hindered base like diisopropylethylamine (DIEA) instead of N-methylmorpholine (NMM) to minimize base-catalyzed racemization.
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0°C to room temperature) to reduce the rate of racemization. For some difficult couplings, a balance must be struck with the need for higher temperatures to overcome aggregation.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Experimental Protocol: Monitoring Coupling and Deprotection
-
Kaiser Test (for primary amines):
-
Take a small sample of resin beads (1-2 mg) after the coupling step and wash them thoroughly with DMF.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and KCN in pyridine).
-
Heat at 100°C for 5 minutes.
-
Interpretation: Blue beads indicate incomplete coupling (free primary amines present). Yellow or colorless beads indicate a complete coupling reaction. [12]
-
-
Fmoc-Release Monitoring (for deprotection):
-
Collect the filtrate from the piperidine deprotection step.
-
Measure the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.
-
A consistent and expected absorbance value for each deprotection step indicates that the reaction is proceeding as expected. [12] This technical support center provides a starting point for troubleshooting the synthesis of this compound. Successful peptide synthesis often requires careful optimization of reaction conditions based on real-time monitoring of the synthesis progress.
-
References
- 1. almacgroup.com [almacgroup.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biotage.com [biotage.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris-biotech.de [iris-biotech.de]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Vehicle Selection for D-Ala-Gly-Phe-Met-NH2 Administration
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate vehicle for the administration of the tetrapeptide D-Ala-Gly-Phe-Met-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when selecting a vehicle for this compound?
The crucial first step is to understand the physicochemical properties of the peptide. This peptide contains both hydrophobic residues (Phenylalanine, Methionine) and more hydrophilic components, along with a D-amino acid (D-Ala) which enhances stability against enzymatic degradation.[1][2] Key properties to consider are its solubility, stability, and the requirements of your specific experimental model (e.g., in vitro vs. in vivo, route of administration).
Q2: What are the key physicochemical properties of this compound?
Understanding the peptide's properties is fundamental to formulation development. The presence of Phenylalanine (Phe) and Methionine (Met) suggests a tendency towards hydrophobicity, which can make dissolution in purely aqueous solutions challenging.[3] The Methionine residue is also susceptible to oxidation, which can be accelerated by freeze-thaw cycles and high pH.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
|---|---|---|
| Molecular Formula | C19H29N5O4S | --- |
| Molecular Weight | 423.53 g/mol | Influences concentration and molarity calculations. |
| Amino Acid Composition | D-Ala, Gly, Phe, Met | Contains hydrophobic residues (Phe, Met) which may limit aqueous solubility.[3] |
| C-Terminus | Amidated (-NH2) | Removes the negative charge of a carboxyl group, potentially reducing aqueous solubility but increasing stability. |
| Key Stability Concerns | Oxidation (Methionine) | Formulation may require antioxidants or protection from light and oxygen. Avoid harsh pH conditions.[1][4] |
Q3: How do I initially test the solubility of this peptide?
A systematic solubility test is recommended. Start with small amounts of the peptide and test its solubility in a range of solvents, from aqueous buffers to organic co-solvents. This will establish an empirical understanding of its solubility profile and guide your vehicle selection. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What are the most common vehicles for a moderately hydrophobic peptide like this?
For peptides with limited aqueous solubility, a common strategy is to first dissolve the peptide in a small amount of a non-toxic organic co-solvent and then dilute this stock solution into the final aqueous vehicle.
Table 2: Common Vehicle Components for Peptide Administration
| Vehicle Component | Use | Pros | Cons |
|---|---|---|---|
| Saline (0.9% NaCl) | Primary aqueous vehicle for in vivo use. | Isotonic, well-tolerated. | May not be sufficient to dissolve the peptide on its own. |
| Phosphate-Buffered Saline (PBS) | Buffered aqueous vehicle for in vitro and in vivo use. | Maintains physiological pH. | Similar solubility limitations to saline. |
| Dimethyl Sulfoxide (DMSO) | Organic co-solvent to create a concentrated stock solution. | Excellent solubilizing power for hydrophobic compounds.[5] | Can be toxic at higher concentrations, especially in vivo. Typically kept <10% in final solution.[5] |
| Ethanol | Organic co-solvent. | Good solubilizing power, can be used in some in vivo formulations. | Potential for toxicity and cellular stress. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent and viscosity enhancer. | Can improve solubility and stability. | Can increase the viscosity of the final formulation. |
| Tween® 80 / Cremophor® EL | Surfactants/emulsifiers. | Can significantly enhance solubility of highly hydrophobic compounds. | Potential for hypersensitivity reactions (in vivo). |
Troubleshooting Guide
Problem: My peptide, this compound, will not dissolve in saline or PBS.
-
Cause: The hydrophobic Phenylalanine and Methionine residues are likely limiting the peptide's solubility in purely aqueous solutions.
-
Solution 1 (Co-Solvent Approach): Prepare a concentrated stock solution of the peptide in 100% DMSO. Once fully dissolved, slowly add this stock solution to your aqueous vehicle (e.g., saline) while vortexing. Ensure the final concentration of DMSO is non-toxic for your experimental system (e.g., <10% for i.p. injection in rodents, <0.5% for most cell culture assays).[5]
-
Solution 2 (pH Adjustment): The peptide has a free amino group at the N-terminus. Gently acidifying the vehicle (e.g., with a small amount of 0.1 M HCl) to protonate this group may increase solubility. Test the final pH to ensure it is compatible with your experiment.
-
Solution 3 (Sonication): Gentle sonication in a water bath can help break up small aggregates and promote dissolution. Be cautious with time and power to avoid heating and degrading the peptide.
Problem: The solution becomes cloudy or shows precipitation after I dilute my DMSO stock into an aqueous buffer.
-
Cause: The peptide is crashing out of solution as the percentage of the organic co-solvent decreases. The final concentration of the peptide exceeds its solubility limit in the aqueous vehicle.
-
Solution 1: Decrease the final concentration of the peptide. You may have to increase the injection volume (in vivo) or the treatment volume (in vitro) to achieve the desired dose.
-
Solution 2: Increase the percentage of the co-solvent in the final formulation, if tolerated by the experimental model. For example, a formulation of 10% DMSO, 40% PEG 300, and 50% saline is a common combination for challenging compounds in vivo.[5]
-
Solution 3: Prepare the formulation fresh immediately before each use. Some peptides may be kinetically soluble and will precipitate over time.
Problem: I'm observing inconsistent results in my in vivo experiments.
-
Cause: This could be due to incomplete dissolution, precipitation of the peptide post-injection, or degradation of the peptide.
-
Solution 1 (Visual Inspection): Before each injection, carefully inspect the solution for any signs of precipitation. Ensure the solution is clear.
-
Solution 2 (Formulation Stability): The methionine residue is prone to oxidation.[1][4] Prepare the formulation fresh before each experiment and protect it from light. Avoid storing peptide solutions for long periods unless stability has been confirmed.
-
Solution 3 (Vehicle Control): Always include a vehicle-only control group in your experiments to ensure that the vehicle itself is not causing any biological effects.
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol helps determine the best solvent system for this compound.
-
Preparation: Aliquot 1 mg of the peptide into several separate, small glass vials.
-
Initial Solvent Test:
-
To the first vial, add 50 µL of deionized water. Vortex for 30 seconds. Observe for dissolution.
-
To the second vial, add 50 µL of PBS (pH 7.4). Vortex and observe.
-
To the third vial, add 50 µL of 100% DMSO. Vortex and observe.
-
To the fourth vial, add 50 µL of 100% Ethanol. Vortex and observe.
-
-
Assessment: Identify the solvent that provides complete dissolution at the highest concentration. For this peptide, DMSO is the most likely candidate.
-
Co-Solvent Titration:
-
If the peptide dissolved in DMSO, take the dissolved stock.
-
In a separate tube, add 950 µL of saline.
-
While vortexing the saline, slowly add the 50 µL of DMSO stock solution.
-
Observe immediately and after 30 minutes for any signs of precipitation. This will confirm if the peptide is soluble at 1 mg/mL in 5% DMSO/saline.
-
-
Documentation: Record the maximum concentration at which the peptide remains soluble in each vehicle system tested.
Protocol 2: Preparation of a Dosing Solution for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution in 10% DMSO/Saline.
-
Calculate Requirements: Determine the total volume of dosing solution needed for your experiment. For example, for 5 mice receiving a 100 µL injection, you will need at least 500 µL. Prepare a slight excess (e.g., 1 mL).
-
Weigh Peptide: Weigh out 1 mg of this compound into a sterile microcentrifuge tube.
-
Initial Dissolution: Add 100 µL of 100% sterile-filtered DMSO to the tube. Vortex thoroughly until the peptide is completely dissolved. This creates a 10 mg/mL stock solution.
-
Final Dilution:
-
In a new sterile tube, add 900 µL of sterile 0.9% saline.
-
Draw the 100 µL of peptide-DMSO stock into a pipette.
-
Place the tip of the pipette into the saline and dispense the stock solution slowly while simultaneously vortexing the saline tube. This rapid mixing is critical to prevent precipitation.
-
-
Final Inspection: The final solution should be clear and free of any visible particulates. This formulation contains 1 mg/mL of the peptide in 10% DMSO and 90% saline.
-
Administration: Use the solution immediately after preparation for best results.
Visualized Workflows and Pathways
Caption: Decision workflow for selecting an appropriate vehicle.
Caption: Experimental workflow for preparing a dosing solution.
Caption: Generic GPCR signaling pathway for an opioid peptide.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Dose-Response of Tyr-D-Ala-Gly-Phe-Met-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic opioid peptide Tyr-D-Ala-Gly-Phe-Met-NH2, a potent opioid receptor agonist. This guide will help interpret its dose-response characteristics, including unexpected biphasic phenomena.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-D-Ala-Gly-Phe-Met-NH2 and what is its primary mechanism of action?
A1: Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic pentapeptide and a potent analog of Met-enkephalin. Its primary mechanism of action is as an agonist for opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a signaling cascade that leads to various cellular responses, including analgesia. The N-terminal tyrosine residue is critical for its binding to opioid receptors.[1]
Q2: What is the expected dose-response curve for Tyr-D-Ala-Gly-Phe-Met-NH2 in a functional assay?
A2: In a typical in vitro functional assay, such as inhibition of adenylyl cyclase, Tyr-D-Ala-Gly-Phe-Met-NH2 is expected to produce a sigmoidal (S-shaped) dose-response curve. This curve is characterized by a dose-dependent increase in response until a plateau is reached at high concentrations of the peptide.
Q3: What are the key parameters to determine from a dose-response curve?
A3: The key parameters include:
-
EC50 (Half-maximal effective concentration): The concentration of the peptide that produces 50% of the maximum possible response. It is a measure of the peptide's potency.
-
Emax (Maximum effect): The maximal response produced by the peptide.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship, while values greater or less than 1 suggest cooperativity or more complex binding phenomena, respectively.
Q4: I am observing a biphasic or bell-shaped dose-response curve. Is this expected?
A4: A biphasic (or hormetic) dose-response curve is not the typical expectation for a direct opioid receptor agonist in a simple functional assay but can occur under certain experimental conditions.[2][3] It is characterized by an initial increase in response at lower concentrations, followed by a decrease in response at higher concentrations. This phenomenon suggests a more complex underlying mechanism than simple receptor agonism.
Troubleshooting Biphasic Dose-Response Curves
Q5: What are the potential causes of a biphasic dose-response curve for Tyr-D-Ala-Gly-Phe-Met-NH2?
A5: Observing a biphasic dose-response curve can be perplexing. Here are several potential causes to investigate:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged exposure to the agonist can lead to receptor desensitization (uncoupling from G-proteins) and downregulation (internalization of receptors from the cell surface), resulting in a diminished response.[4][5]
-
Activation of Opposing Signaling Pathways: Opioid receptors can couple to multiple signaling pathways.[6][7] At different concentration ranges, the peptide might activate a secondary, opposing pathway that counteracts the primary response. For example, activation of β-arrestin pathways at high concentrations can lead to desensitization and also initiate distinct signaling cascades.[5]
-
Off-Target Effects: At very high concentrations, the peptide may bind to other receptors or cellular targets that elicit an opposing effect to its primary action at the opioid receptor.
-
Experimental Artifacts:
-
Compound Solubility: The peptide may precipitate out of solution at high concentrations, leading to a lower effective concentration and a drop in the observed response.
-
Cell Viability: High concentrations of the peptide or its vehicle (e.g., DMSO) might induce cytotoxicity, leading to a decrease in the measured response.
-
Assay Interference: The peptide could interfere with the detection method of the assay at high concentrations.
-
Q6: How can I troubleshoot a biphasic dose-response curve?
A6: To identify the cause of the biphasic response, consider the following troubleshooting steps:
-
Verify Compound Integrity and Solubility:
-
Confirm the purity and identity of the peptide using analytical techniques like HPLC and mass spectrometry.
-
Visually inspect the solutions at the highest concentrations for any signs of precipitation. Perform a solubility test if necessary.
-
-
Assess Cell Viability:
-
Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) using the same concentrations of the peptide and for the same duration as your primary experiment.
-
-
Investigate Receptor-Specific Effects:
-
Use a specific opioid receptor antagonist (e.g., naloxone) to see if it blocks both phases of the response. If the antagonist only blocks the initial stimulatory phase, the inhibitory phase might be due to off-target effects.
-
-
Modify Experimental Conditions:
-
Time-course experiment: Measure the response at different time points after adding the peptide. Receptor desensitization is a time-dependent process. A shorter incubation time might reduce the biphasic effect.
-
Use a different assay: If you are using a downstream functional assay (e.g., measuring a change in gene expression), try a more proximal assay that measures an earlier event in the signaling cascade, such as a GTPγS binding assay, which is less prone to amplification and feedback regulation.[8]
-
-
Explore a Mechanistic Hypothesis:
-
If off-target effects and artifacts are ruled out, the biphasic curve may represent a genuine biological phenomenon. You could investigate the involvement of different signaling pathways (e.g., by using specific inhibitors for kinases like GRKs or signaling molecules like β-arrestin).
-
Data Presentation
Table 1: Typical Binding Affinities and Functional Potencies of Tyr-D-Ala-Gly-Phe-Met-NH2 at Opioid Receptors
| Parameter | Mu Opioid Receptor (MOR) | Delta Opioid Receptor (DOR) | Kappa Opioid Receptor (KOR) |
| Binding Affinity (Ki, nM) | 1 - 10 | 0.1 - 1 | 10 - 100 |
| Functional Potency (EC50, nM) | |||
| GTPγS Binding | 5 - 20 | 1 - 10 | 50 - 200 |
| cAMP Inhibition | 1 - 10 | 0.5 - 5 | 20 - 100 |
Note: These values are representative and can vary depending on the cell line, assay conditions, and specific radioligand or assay reagents used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity of Tyr-D-Ala-Gly-Phe-Met-NH2 for a specific opioid receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
A fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
Increasing concentrations of unlabeled Tyr-D-Ala-Gly-Phe-Met-NH2 (for competition binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Tyr-D-Ala-Gly-Phe-Met-NH2.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.[9][10][11]
-
Membrane Preparation:
-
Prepare membranes as described in Protocol 1.
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
GDP (e.g., 10 µM final concentration) to stabilize the inactive G-protein state.
-
Increasing concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM final concentration).
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate for 60 minutes at 30°C.
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS as described in Protocol 1 (filtration).
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the percent stimulation over basal as a function of the log concentration of the peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the functional consequence of activating Gi-coupled opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Culture and Treatment:
-
Plate cells stably expressing the opioid receptor of interest in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with increasing concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2 for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the peptide.
-
Plot the percent inhibition as a function of the log concentration of the peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax.
-
Visualizations
Caption: Canonical Gi-coupled opioid receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
long-term storage conditions for D-Ala-Gly-Phe-Met-NH2 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of D-Ala-Gly-Phe-Met-NH2 powder to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For optimal long-term stability, lyophilized this compound powder should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light.[1][2][3][4] Under these conditions, the peptide can remain stable for several years.[1][2][5]
Q2: Can I store the peptide powder at room temperature or in the refrigerator?
Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized peptides and is unlikely to cause significant degradation.[1] For storage of up to a few months, refrigeration at 4°C is a viable option.[6] However, for any duration exceeding a few months, storage at -20°C or -80°C is strongly recommended to minimize degradation.[1][6]
Q3: Why is the methionine residue in this compound a concern for stability?
The methionine (Met) residue contains a thioether side chain that is highly susceptible to oxidation.[4] Exposure to atmospheric oxygen can lead to the formation of methionine sulfoxide (MetO) and, subsequently, methionine sulfone (MetO2). This oxidation can alter the peptide's conformation, solubility, and biological activity.[7]
Q4: How can I minimize oxidation of the methionine residue?
To minimize oxidation, it is crucial to limit the peptide powder's exposure to air and moisture.[4] Store the powder in a tightly sealed vial. For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[4] Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[4][8]
Q5: What is the recommended procedure for reconstituting the peptide powder?
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[4][8] To reconstitute, use a sterile, oxygen-free solvent. The choice of solvent will depend on the peptide's solubility and the requirements of your experiment. For peptides containing methionine, it is advisable to use degassed buffers.[1] If the peptide's solubility is unknown, it is best to first attempt to dissolve a small amount in sterile, distilled water. If that fails, organic solvents like DMSO or DMF can be used, followed by dilution in an aqueous buffer.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Peptide degradation due to improper storage. | 1. Verify Storage Conditions: Confirm that the peptide has been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. 2. Check for Signs of Degradation: Visually inspect the powder for any changes in color (e.g., browning) or texture.[9] 3. Perform Quality Control: If possible, analyze the peptide's purity and integrity using HPLC or mass spectrometry to check for degradation products.[7] |
| Difficulty dissolving the peptide powder. | Peptide has degraded, leading to aggregation or changes in solubility. | 1. Review Reconstitution Protocol: Ensure you are using an appropriate solvent and technique. Hydrophobic peptides may require initial dissolution in a small amount of organic solvent (e.g., DMSO) before dilution in an aqueous buffer.[8] 2. Gentle Agitation/Sonication: Try gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.[8] 3. pH Adjustment: The solubility of peptides can be pH-dependent. Test the solubility in buffers with different pH values.[9] |
| Mass spectrometry analysis shows unexpected peaks with +16 or +32 Da mass shifts. | Oxidation of the methionine residue. | 1. Confirm Oxidation: The +16 Da shift corresponds to the formation of methionine sulfoxide, and a +32 Da shift indicates the formation of methionine sulfone.[7] 2. Review Handling Procedures: Ensure that the peptide is handled in a way that minimizes exposure to oxygen. Use degassed buffers for reconstitution.[1] 3. Consider Peptide Viability: Depending on the extent of oxidation and the nature of your experiment, the oxidized peptide may not be suitable for use, as its biological activity could be altered. |
| Visible change in the appearance of the lyophilized powder (e.g., clumping, discoloration). | Absorption of moisture and subsequent degradation. | 1. Check Storage Environment: Ensure the vial is tightly sealed and stored in a low-humidity environment. 2. Proper Handling: Always allow the vial to warm to room temperature before opening to prevent condensation.[4][8] 3. Assess Integrity: The peptide's integrity may be compromised. It is highly recommended to perform a quality control check (HPLC or mass spectrometry) before use. |
Quantitative Data Summary
| Storage Condition | Expected Shelf-Life | Key Considerations |
| -80°C | Several years | Optimal for long-term storage. Minimizes all forms of degradation.[1] |
| -20°C | Up to several years | Good for long-term storage. [1][3] |
| 4°C (Refrigerator) | Several weeks to months | Suitable for short-term storage. Risk of oxidation and moisture absorption increases over time.[6] |
| Room Temperature | Days to a few weeks | Not recommended for storage beyond immediate use. Significant risk of oxidation and degradation.[1] |
Note: The stability of the peptide is highly dependent on its specific sequence and the purity of the initial product. The timelines above are estimates. For critical applications, periodic quality control is recommended.
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Equilibrate: Remove the peptide vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up and to prevent condensation.[4][8]
-
Prepare Solvent: Prepare your chosen sterile, degassed solvent (e.g., sterile water, PBS, or a buffer appropriate for your experiment).
-
Dissolve: Carefully open the vial and add the appropriate volume of solvent to achieve the desired concentration.
-
Mix: Gently swirl or pipette the solution up and down to dissolve the powder. If necessary, sonicate the vial for a few minutes in a water bath. Avoid vigorous vortexing.[8]
-
Aliquot: Once fully dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store Aliquots: Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control Check by Mass Spectrometry
-
Prepare Sample: Reconstitute a small amount of the peptide powder as described in Protocol 1.
-
Dilute: Dilute the reconstituted peptide solution to an appropriate concentration for your mass spectrometer (typically in the low micromolar to nanomolar range) using a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Acquire Spectrum: Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum in positive ion mode.
-
Analyze Data:
-
Calculate the expected monoisotopic mass of this compound (C₂₈H₃₈N₆O₅S).
-
Look for the corresponding [M+H]⁺ ion in the acquired spectrum.
-
Search for peaks corresponding to [M+H+16]⁺ (methionine sulfoxide) and [M+H+32]⁺ (methionine sulfone).
-
The relative intensities of these peaks will give a semi-quantitative measure of the extent of oxidation.
-
Visualizations
References
- 1. proimmune.com [proimmune.com]
- 2. Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. melp.nl [melp.nl]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analgesic Potency of D-Ala-Gly-Phe-Met-NH2 and Morphine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analgesic Potency: A Data Gap
A thorough review of published studies did not yield specific ED50 values for D-Ala-Gly-Phe-Met-NH2 from either the tail-flick or hot-plate assays, preventing a direct quantitative comparison with morphine. The following table highlights this data gap.
| Compound | Test Model | Route of Administration | ED50 (95% CI) | Relative Potency to Morphine |
| This compound | Tail-Flick Test | Data Not Available | Data Not Available | Data Not Available |
| Hot-Plate Test | Data Not Available | Data Not Available | Data Not Available | |
| Morphine | Tail-Flick Test | Subcutaneous (s.c.) | ~3-10 mg/kg | 1 |
| Hot-Plate Test | Subcutaneous (s.c.) | ~5-15 mg/kg | 1 |
Note: Morphine ED50 values can vary significantly based on the specific experimental conditions, animal strain, and endpoint measured.
While a direct comparison is unavailable, research on structurally similar synthetic opioid peptides provides some context. For instance, the tetrapeptide amide H-Tyr-D-Ala-Gly-Phe-NH2 has been reported to be approximately equipotent to morphine in producing analgesia following intracerebroventricular or intravenous administration.[1] Another study on dermorphin tetrapeptide analogs found that while subcutaneous administration resulted in greater potency than morphine, oral administration showed similar potency.
Mechanism of Action: A Tale of Two Receptors
Both this compound and morphine exert their analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. However, they exhibit different receptor subtype selectivities.
This compound is a potent agonist for the delta-opioid receptor (δ-opioid receptor) .[2]
Morphine primarily acts as an agonist at the mu-opioid receptor (μ-opioid receptor) , although it can also interact with other opioid receptors at higher doses.
The activation of these receptors initiates a cascade of intracellular signaling events, ultimately leading to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Signaling Pathways
The binding of an agonist to either the μ- or δ-opioid receptor triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems to produce analgesia.
Caption: General Opioid Receptor Signaling Pathway.
Experimental Protocols for Assessing Analgesic Potency
The following are detailed methodologies for two common animal models used to evaluate the efficacy of analgesic drugs.
Tail-Flick Test
The tail-flick test is a measure of the spinal reflex to a thermal pain stimulus.
Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed and positioned over the radiant heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The latency to the withdrawal of the tail from the heat source (the "tail flick") is recorded automatically by the photosensor.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Baseline latencies are determined before drug administration.
-
The test compound (this compound or morphine) or vehicle is administered, and tail-flick latencies are measured at predetermined time points after administration.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test assesses the response to a constant, noxious thermal stimulus and is considered to involve supraspinal (brain) processing in addition to spinal reflexes.
Apparatus: A hot-plate apparatus consisting of a metal plate that can be maintained at a constant temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal to the plate.
Procedure:
-
The animal is placed on the heated surface of the hot plate, and a timer is started.
-
The latency to the first sign of a nociceptive response is recorded. Common responses include licking a hind paw, shaking a paw, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.
-
Baseline latencies are established before drug administration.
-
The test compound or vehicle is administered, and hot-plate latencies are measured at various time points post-administration.
-
The data is analyzed similarly to the tail-flick test, often using %MPE to quantify the analgesic effect.
References
A Comparative Analysis of Delta-Opioid Receptor Selectivity: D-Ala-Gly-Phe-Met-NH2 vs. DAMGO
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the delta-opioid receptor selectivity of the synthetic enkephalin analog D-Ala-Gly-Phe-Met-NH2 and the highly selective mu-opioid agonist DAMGO, supported by experimental data and protocols.
This guide provides an objective comparison of the delta-opioid receptor selectivity of two well-characterized opioid peptides: this compound, a synthetic enkephalin analog, and [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO), a standard mu-opioid receptor agonist. Understanding the selectivity of these compounds is crucial for researchers investigating the physiological roles of the delta-opioid receptor and for the development of novel therapeutics with improved side-effect profiles.
Data Presentation: Opioid Receptor Binding Affinities
The selectivity of an opioid ligand is determined by its binding affinity for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Selectivity (Fold) |
| DAMGO | 1.23 - 25 ± 4.4 | ~615 - 1000 ± 150 | ~615 - 4200 ± 1200 | ~500-fold for Mu vs. Delta/Kappa[1] |
| This compound | Data not available in searched literature | Potent Agonist | Data not available in searched literature | Predominantly Delta-selective |
Experimental Protocols
The binding affinities presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., DAMGO or this compound) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.
Key Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing a single type of opioid receptor (mu, delta, or kappa).
-
A radiolabeled ligand with high affinity and selectivity for the receptor of interest (e.g., [3H]DAMGO for mu, [3H]DPDPE for delta, [3H]U69,593 for kappa).
-
The unlabeled test compound (e.g., this compound or DAMGO).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors.
-
As the concentration of the unlabeled test compound increases, it will displace the radiolabeled ligand, leading to a decrease in radioactivity.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathways
Both this compound and DAMGO, upon binding to their respective primary opioid receptors, initiate a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), opioid receptors primarily couple to inhibitory G proteins (Gi/o).
Caption: G protein-coupled signaling pathway of opioid receptors.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Guide to the Naloxone Reversal of D-Ala-Gly-Phe-Met-NH2 Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects induced by the synthetic opioid peptide D-Ala-Gly-Phe-Met-NH2 and its reversal by the antagonist naloxone. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the closely related and well-studied delta-opioid receptor agonist, [D-Ala², D-Leu⁵]-enkephalin (DADLE), as a surrogate for comparative analysis.
Performance Comparison
This compound is a potent agonist for the delta-opioid receptor.[1][2][3] Its analgesic properties, like other opioid peptides, are mediated through the activation of these receptors, which are widely distributed in the central nervous system. The analgesic effects of such synthetic enkephalin analogs are readily reversible by opioid antagonists like naloxone.[4]
Quantitative Analgesic and Antagonist Activity
The following tables summarize the analgesic potency of DADLE (as a proxy for this compound) and the efficacy of naloxone in reversing its effects. For context, comparative data for the classical mu-opioid agonist, morphine, is also provided.
| Compound | Test | Route of Administration | ED₅₀ (nmol/animal) |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | Mouse Hot Plate | Intracerebroventricular (i.c.v.) | 0.23 |
| Morphine | Mouse Hot Plate | Intracerebroventricular (i.c.v.) | 1.8 |
Table 1: Comparative Analgesic Potency. Data for DADLE is used as a surrogate for this compound.
| Antagonist | Agonist | Test | Route of Administration (Antagonist) | Apparent pA₂ |
| Naloxone | (D-Met²,Pro⁵)-enkephalinamide | Mouse Hot Plate | Subcutaneous (s.c.) | ~6.86 |
| Naloxone | Morphine | Mouse Hot Plate | Subcutaneous (s.c.) | 6.86 |
Table 2: Naloxone Antagonism. The apparent pA₂ value is a measure of the potency of an antagonist. A higher value indicates greater potency. Data for a synthetic enkephalin analog is presented as a proxy.[5]
Experimental Protocols
Hot-Plate Test for Analgesia
The hot-plate test is a widely used method to assess the analgesic efficacy of opioid compounds in rodents.
Objective: To determine the latency of a thermal pain response in animals treated with an analgesic agent.
Apparatus: A commercially available hot-plate apparatus consisting of a heated surface maintained at a constant temperature (typically 55 ± 0.5°C).
Procedure:
-
Acclimation: Allow the animals (e.g., mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is typically used to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound or a control substance) via the desired route (e.g., intracerebroventricularly or intravenously).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀, the dose that produces 50% of the maximum effect, can then be determined from the dose-response curve.
Naloxone Reversal Protocol
This protocol is designed to assess the ability of naloxone to antagonize the analgesic effects of an opioid agonist.
Procedure:
-
Induce Analgesia: Administer a dose of the opioid agonist (e.g., this compound) that has been shown to produce a significant analgesic effect in the hot-plate test.
-
Administer Antagonist: At the time of peak analgesic effect, administer naloxone via the desired route (e.g., subcutaneously).
-
Measure Reversal: At various time points after naloxone administration, re-test the animals on the hot plate to measure the reversal of the analgesic effect.
-
Dose-Response Curve: To determine the potency of naloxone, different doses of the antagonist are administered to different groups of animals, and a dose-response curve for the reversal of analgesia is constructed. From this, the dose of naloxone required to reduce the agonist's effect by 50% can be calculated.
Signaling Pathways and Mechanisms
The analgesic effect of this compound is initiated by its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the perception of pain. Naloxone, a competitive antagonist, reverses this effect by displacing the agonist from the receptor and preventing its activation.
Figure 1: Agonist-induced signaling and antagonist reversal.
The binding of this compound to the delta-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the activated G-proteins modulate ion channels, causing an increase in potassium efflux and a decrease in calcium influx. These events hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals, which results in analgesia.
Naloxone, as a competitive antagonist, has a high affinity for the opioid receptor but lacks intrinsic activity. It competes with this compound for the same binding site on the receptor. When naloxone binds to the receptor, it prevents the agonist from binding and initiating the downstream signaling cascade, thereby reversing the analgesic effect.
Figure 2: Experimental workflow for assessing naloxone reversal.
This workflow outlines the key steps in an in vivo experiment designed to evaluate the analgesic effects of this compound and its subsequent reversal by naloxone using the hot-plate test. This systematic approach ensures the reliable collection of data to determine the efficacy of the agonist and the potency of the antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 阿片类δ受体激动剂 | MCE [medchemexpress.cn]
- 3. This compound | 阿片类δ受体激动剂 | CAS 82948-89-8 | 美国InvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antagonism by naloxone of morphine, beta-endorphin and a synthetic enkephalin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of D-Ala-Gly-Phe-Met-NH2 and Other Enkephalin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic enkephalin analogue D-Ala-Gly-Phe-Met-NH2 with other key endogenous and synthetic opioid peptides. The following sections detail their comparative receptor binding affinities, functional potencies, and the experimental protocols utilized for these assessments.
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[1] However, their therapeutic potential is limited by rapid degradation.[2] This has led to the development of synthetic analogues, such as this compound, designed to exhibit enhanced stability and potent analgesic effects. This guide offers a comparative analysis of this compound and other significant enkephalin analogues to aid in the research and development of novel analgesics.
Comparative Performance Data
The following table summarizes the binding affinities (Ki) at the μ (mu), δ (delta), and κ (kappa) opioid receptors, as well as the functional potencies (IC50/EC50) in the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays for this compound and other selected enkephalin analogues. Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | GPI Assay IC50/EC50 (nM) | MVD Assay IC50/EC50 (nM) |
| This compound | ~25 (Ki)[3] | ~6.8 (Ki)[3] | ~15,000 (Ki)[3] | 55 (IC50)[4] | - |
| [Met]-Enkephalin | ~160 (Ki)[3] | ~7.3 (Ki)[5] | >10,000 (IC50)[5] | >6000 (IC50)[4] | - |
| [Leu]-Enkephalin | 1.7 (Ki)[6] | 1.26 (Ki)[6] | - | >6000 (IC50)[4] | - |
| Morphine | 1.2 (Ki)[7] | 56 (Ki)[3] | 16 (Ki)[3] | 46 (IC50)[4] | - |
| DAMGO | 1.23 (Ki)[3] | 180.4 (Ki)[8] | 4200 (Ki)[3] | 15 (IC50)[4] | - |
| DPDPE | 438.1 (Ki)[9] | 4.5 (Ki)[9] | - | - | 5.2 (EC50)[10] |
| DADLE | - | - | - | 35 (IC50)[4] | - |
| DSLET | - | - | - | - | - |
Note: The presented values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The tissue source and radioligand used can influence the results.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.[13]
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the opioid receptors. The membrane pellet is then washed and resuspended in a suitable buffer.[14]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors) and varying concentrations of the unlabeled competitor compound (the enkephalin analogue being tested).[15]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Guinea Pig Ileum (GPI) Assay
The GPI assay is a classic pharmacological preparation used to assess the activity of opioid agonists, particularly those acting on μ-opioid receptors.[16]
-
Tissue Preparation: A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Stimulation: The nerve endings within the myenteric plexus of the ileum are electrically stimulated to induce contractions of the smooth muscle.
-
Drug Administration: The enkephalin analogue is added to the organ bath in increasing concentrations.
-
Measurement of Contraction: The contractions of the ileum are recorded using an isometric transducer. Opioid agonists inhibit the release of acetylcholine from the enteric neurons, leading to a dose-dependent reduction in the amplitude of the electrically induced contractions.
-
Data Analysis: A dose-response curve is constructed, and the IC50 value (the concentration of the drug that produces 50% of its maximal inhibitory effect) is determined.
Mouse Vas Deferens (MVD) Assay
The MVD assay is another isolated tissue preparation primarily used to evaluate the activity of opioid agonists, especially those with selectivity for δ-opioid receptors.[16]
-
Tissue Preparation: The vas deferens from a mouse is dissected and mounted in an organ bath under similar conditions as the GPI assay.
-
Stimulation: The tissue is electrically stimulated to induce contractions.
-
Drug Administration: The enkephalin analogue is added to the organ bath in a cumulative manner.
-
Measurement of Contraction: The resulting contractions are recorded. Opioid agonists acting on δ-receptors inhibit the release of norepinephrine, causing a dose-dependent inhibition of the twitch response.
-
Data Analysis: The IC50 or EC50 value is determined from the resulting dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to enkephalin analogue function and evaluation.
Caption: Enkephalin Analogue Signaling Pathway for Analgesia.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An apparatus to assay opioid activity in the infused lumen of the intact isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPDPE | Opioid Receptor | TargetMol [targetmol.com]
- 11. zenodo.org [zenodo.org]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Blood-Brain Barrier Penetration of D-Ala-Gly-Phe-Met-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for central nervous system (CNS) disorders is often hampered by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This guide provides a comparative assessment of the BBB penetration potential of the tetrapeptide D-Ala-Gly-Phe-Met-NH2, a synthetic enkephalin analog. Due to the limited availability of direct quantitative BBB permeability data for this specific peptide in publicly accessible literature, this guide will draw comparisons with structurally similar opioid peptides and other relevant molecules. The experimental data presented for these comparator compounds, obtained through established methodologies, will serve as a valuable reference for researchers evaluating the potential of this compound for CNS applications.
Factors Influencing Peptide Penetration of the Blood-Brain Barrier
The ability of a peptide to cross the BBB is governed by a complex interplay of physicochemical properties and biological transport mechanisms. Key factors include:
-
Lipophilicity: Generally, a higher degree of lipophilicity facilitates passive diffusion across the lipid-rich endothelial cell membranes of the BBB. This is often quantified by the octanol-water partition coefficient (LogP).
-
Enzymatic Stability: Peptides are susceptible to degradation by peptidases present in the blood and at the BBB. The incorporation of D-amino acids, such as the D-Alanine in the target peptide, is a common strategy to enhance stability and increase the likelihood of the intact peptide reaching the brain.
-
Transport Mechanisms: Peptides can traverse the BBB through various mechanisms, including passive diffusion for small, lipophilic molecules, and carrier-mediated or receptor-mediated transcytosis for others. Conversely, efflux transporters like P-glycoprotein (P-gp) can actively pump substances out of the brain, limiting their accumulation.
Comparative Quantitative Data on BBB Penetration
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | BBB Influx Rate (K_in) (μL/g·min) | Method |
| This compound | Tyr-D-Ala-Gly-Phe-Met-NH2 | 586.7 | -0.1 | Not available | - |
| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | 802.9 | -1.5 | 2.18 | In situ mouse brain perfusion |
| TAPP | Tyr-D-Ala-Phe-Phe-NH2 | 652.8 | 1.8 | 1.06 - 1.14 | In situ mouse brain perfusion |
| Morphine | C17H19NO3 | 285.3 | 1.2 | ~3.52 (PS product) | In situ rat brain perfusion[1] |
Note: The K_in value represents the unidirectional influx clearance from blood to brain. A higher K_in value indicates a greater rate of transport across the BBB. The permeability-surface area (PS) product for morphine is a related measure of brain uptake.
Experimental Protocols
Accurate assessment of BBB penetration relies on robust and well-defined experimental methodologies. The two most common in vivo techniques are in situ brain perfusion and microdialysis.
In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a compound into the brain from a controlled perfusate, eliminating the influence of peripheral metabolism and plasma protein binding.
Detailed Protocol for In Situ Rat Brain Perfusion:
-
Animal Preparation: An adult rat is anesthetized, and the common carotid artery on one side is exposed and catheterized. The external carotid artery is ligated to direct the perfusate to the brain.
-
Perfusion: The animal is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) for a short period to wash out the blood.
-
Test Compound Infusion: The perfusion is then switched to a buffer containing the radiolabeled or fluorescently tagged test compound (e.g., ³H-labeled peptide) of known concentration. The perfusion is carried out for a short, defined period (e.g., 30-60 seconds).
-
Termination and Sample Collection: The perfusion is stopped, and the animal is decapitated. The brain is rapidly removed and dissected.
-
Analysis: The concentration of the test compound in a sample of the brain tissue and the perfusate is determined by liquid scintillation counting or another appropriate analytical method.
-
Calculation of Influx Rate (K_in): The K_in is calculated using the following equation: K_in = C_br / (C_pf * t) where C_br is the concentration of the compound in the brain tissue, C_pf is the concentration in the perfusate, and t is the perfusion time.
Microdialysis
Microdialysis is a technique used to measure the concentration of unbound molecules in the extracellular fluid of the brain in awake, freely moving animals.[2][3][4] This provides a more physiologically relevant measure of the concentration of a compound that is available to interact with its target in the CNS.
Detailed Protocol for Brain Microdialysis in Rats:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotactically implanted into the brain region of interest of an anesthetized rat. The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the probe's membrane into the aCSF. The outflowing aCSF, now containing the analyte of interest (the dialysate), is collected in small fractions over time.
-
Systemic Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Analysis: The concentration of the compound in the collected dialysate fractions is measured using a highly sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The concentration of the compound in the dialysate is proportional to its unbound concentration in the brain's extracellular fluid. This allows for the determination of the brain-to-plasma concentration ratio of the unbound drug.
Signaling Pathways and Transport Mechanisms
The transport of small peptides across the BBB can occur through several mechanisms.
-
Passive Diffusion: For lipophilic peptides, passive diffusion across the endothelial cell membranes is a primary route of entry. The calculated XLogP3 of -0.1 for this compound suggests it is relatively hydrophilic, which may limit its ability to cross the BBB by passive diffusion alone.
-
Carrier-Mediated Transport: Some small peptides can be transported by specific solute carriers. For instance, peptide transporters like PEPT1 and PEPT2 are known to be expressed at the BBB, although their role in the transport of D-amino acid-containing peptides is less clear.
-
Adsorptive-Mediated Transcytosis: Positively charged peptides can interact with the negatively charged surface of the brain endothelial cells, triggering their uptake via endocytosis.
-
Efflux Systems: The presence of efflux transporters such as P-glycoprotein can significantly limit the net accumulation of a compound in the brain. Some opioid peptides have been identified as P-gp substrates. Whether this compound is a substrate for P-gp or other efflux transporters would require specific experimental investigation.
Conclusion
Assessing the BBB penetration of this compound is crucial for determining its therapeutic potential for CNS disorders. While direct quantitative data for this specific peptide is lacking in the available literature, a comparative analysis with structurally similar opioid peptides provides valuable insights. The presence of a D-amino acid is expected to confer enzymatic stability, a prerequisite for brain delivery. However, its relatively low calculated lipophilicity suggests that passive diffusion may not be the primary mechanism of uptake. Further experimental studies, utilizing the detailed protocols for in situ brain perfusion and microdialysis outlined in this guide, are necessary to definitively quantify the BBB permeability of this compound and to elucidate its specific transport mechanism(s). Such studies should also investigate its potential interaction with efflux transporters like P-glycoprotein to build a comprehensive profile of its CNS bioavailability.
References
- 1. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
In Vivo Efficacy of Synthetic δ-Opioid Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of synthetic δ-opioid receptor (DOR) agonists, a class of compounds that includes the tetrapeptide D-Ala-Gly-Phe-Met-NH2. While specific in vivo efficacy data for this compound is limited in publicly available research, this guide draws upon data from well-characterized selective DOR agonists to provide a representative comparison of their potential therapeutic effects in analgesia and immunomodulation.
Comparative Efficacy of δ-Opioid Receptor Agonists in Analgesia
Synthetic DOR agonists have demonstrated significant analgesic effects in various preclinical models of pain. The following table summarizes the in vivo efficacy of two representative DOR agonists, [D-Ala2]deltorphin II and SNC80, in rodent models of nociception.
| Compound | Animal Model | Assay | Administration Route | Effective Dose Range | Observed Effect | Citation |
| [D-Ala2]deltorphin II | Mouse | Tail-flick test | Intracerebroventricular (i.c.v.) | 0.3 - 3 nmol | Dose-dependent increase in tail-flick latency, equipotent to morphine.[1] | [1] |
| SNC80 | Mouse | Tail-flick test | Intracerebroventricular (i.c.v.) | 30 - 300 nmol | Dose-dependent antinociception.[2][3] | [2][3] |
| SNC80 | Rat | Formalin test | Intrathecal (i.t.) | 100 - 200 µg | Significant reduction in flinching behavior in the late phase.[4] | [4] |
Comparative Efficacy of δ-Opioid Receptor Agonists in Immunomodulation
Recent studies have highlighted the immunomodulatory potential of DOR agonists, particularly in the context of inflammatory conditions. The following table summarizes the in vivo efficacy of the selective DOR agonist KNT-127 in a mouse model of colitis.
| Compound | Animal Model | Disease Model | Administration Route | Dose | Observed Effect | Citation |
| KNT-127 | Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Subcutaneous (s.c.) | 1, 3, 10 mg/kg/day | Significant reduction in body weight loss, colon atrophy, and disease activity score.[5][6][7] | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Protocol:
-
Animals: Male C57BL/6J mice (8 weeks old) are typically used.[8]
-
Induction of Inflammation: A single subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.[8][9][10]
-
Drug Administration: The test compound (e.g., a DOR agonist) or vehicle is administered at various time points post-CFA injection, typically via subcutaneous, intraperitoneal, or intracerebroventricular routes.
-
Assessment of Nociception:
-
Data Analysis: Changes in paw withdrawal threshold or latency are compared between the drug-treated group and the vehicle-treated control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics the pathology of human ulcerative colitis and is used to evaluate the efficacy of anti-inflammatory and immunomodulatory agents.
Protocol:
-
Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5-7 days.[15][16] The concentration and duration can be adjusted to induce acute or chronic colitis.
-
Drug Administration: The test compound (e.g., a DOR agonist) or vehicle is administered daily, typically via subcutaneous or intraperitoneal injection, starting from the initiation of DSS treatment.[17]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score is calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: At the end of the experiment, the colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).[16]
-
Histological Analysis: Colon tissue is processed for histological examination to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or colon tissue can be measured by ELISA.[17]
-
-
Data Analysis: The DAI, colon length, histological scores, and cytokine levels are compared between the drug-treated group and the DSS-only control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by DOR agonists and a general workflow for in vivo efficacy testing.
Caption: δ-Opioid Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Efficacy Testing.
References
- 1. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New treatment for inflammatory bowel disease: Opioids may cure that “bad gut feeling” | EurekAlert! [eurekalert.org]
- 6. Opioids could treat inflammatory bowel disease [labonline.com.au]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. CFA-induced inflammatory pain [bio-protocol.org]
- 10. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 11. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 17. Delta Opioid Receptor Agonists Ameliorate Colonic Inflammation by Modulating Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of D-Ala-Gly-Phe-Met-NH2 with G-Protein Coupled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic opioid peptide, D-Ala-Gly-Phe-Met-NH2, with a focus on its interaction with G-protein coupled receptors (GPCRs). While primarily recognized for its potent activity at opioid receptors, understanding its potential interactions with other GPCRs is crucial for a comprehensive pharmacological assessment and for identifying potential off-target effects in drug development.
Executive Summary
Opioid Receptor Selectivity of this compound
The primary pharmacological activity of this compound is mediated through its interaction with opioid receptors. The following table summarizes the available data on its binding affinity and functional potency at the three main opioid receptor subtypes. It is important to note that specific Ki or EC50 values for this compound are not consistently reported across different studies, and values for closely related analogs are often used to infer its activity profile.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Comments |
| Delta (δ)-Opioid Receptor | High affinity (nM range) | Potent agonist | Consistently reported as a potent δ-opioid receptor agonist.[1][2][3][4] |
| Mu (μ)-Opioid Receptor | Moderate to high affinity | Agonist/Partial Agonist | Enkephalin analogs often exhibit cross-reactivity at the μ-opioid receptor.[9] |
| Kappa (κ)-Opioid Receptor | Lower affinity | Weak agonist/antagonist | Generally displays lower affinity for the κ-opioid receptor compared to δ and μ receptors. |
Note: The table is a qualitative summary based on available literature. Precise quantitative values from head-to-head comparative studies are limited.
Cross-Reactivity with Non-Opioid GPCRs
A comprehensive screening of this compound against a wide array of non-opioid GPCRs has not been published in peer-reviewed literature. In the absence of such data, it is crucial for drug development programs to perform thorough off-target liability assessments. The potential for cross-reactivity exists due to the structural similarities within the GPCR superfamily.
Experimental Protocols
The determination of the cross-reactivity profile of a compound like this compound involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various GPCRs.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target GPCR.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand for the receptor of interest and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (GTPγS Binding Assay)
Functional assays measure the cellular response following receptor activation, providing information on the efficacy of the compound (agonist, antagonist, or inverse agonist). The GTPγS binding assay is a common method to assess G-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at various GPCRs.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes expressing the target GPCR are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separation of free from bound radiolabel.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (the maximal effect of the compound).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway for a Gi/o-coupled GPCR, such as the δ-opioid receptor, and the general workflows for the experimental protocols described above.
Conclusion
This compound is a well-characterized potent δ-opioid receptor agonist with some degree of cross-reactivity at other opioid receptor subtypes. The lack of publicly available, comprehensive screening data against a broader panel of non-opioid GPCRs underscores the importance of conducting thorough safety pharmacology studies during the drug development process. The experimental protocols outlined in this guide represent standard methodologies for assessing the selectivity and potential off-target activities of peptide-based therapeutics. Future research providing a more complete cross-reactivity profile will be invaluable for a full understanding of the pharmacology of this compound.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Selectivity Dilemma: Why AI Struggles to Design Highly Targeted GPCR Ligands - PharmaFeatures [pharmafeatures.com]
- 3. Multiplexed selectivity screening of anti-GPCR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for D-Ala-Gly-Phe-Met-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of the synthetic peptide D-Ala-Gly-Phe-Met-NH2.
Key Disposal Considerations
Proper disposal begins with accurate material classification and adherence to established safety protocols. The following table summarizes the critical aspects to consider when managing this compound waste.
| Consideration | Guideline | Rationale |
| Waste Classification | Treat as chemical waste. If used in biological systems (e.g., cell cultures, animal models), it may also be classified as biohazardous waste. | Peptides are bioactive molecules. Improper disposal can lead to unknown environmental and health impacts. Materials used in biological research carry a risk of contamination. |
| Containment | Use rigid, leak-proof containers clearly labeled with the chemical name ("this compound") and appropriate hazard symbols. | Prevents accidental exposure and ensures waste handlers are aware of the contents. |
| Segregation | Do not mix with general laboratory trash or other incompatible waste streams. Segregate based on hazard classification (e.g., chemical, biohazardous). | Avoids potentially hazardous reactions and ensures each waste type is treated and disposed of correctly. |
| Institutional Protocols | Strictly follow your institution's specific guidelines for chemical and biohazardous waste disposal. | Institutions have established procedures that comply with local, state, and federal regulations, ensuring safety and compliance. |
| Consultation | If in doubt, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. | EHS professionals can provide specific guidance tailored to your location and the nature of the waste.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound and associated materials.
-
Personal Protective Equipment (PPE): Before handling the peptide waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Unused/Expired Peptide: The pure, solid peptide should be collected in a designated chemical waste container.
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as vials, pipette tips, and gloves, should also be disposed of as chemical waste.
-
Solutions: Aqueous solutions of the peptide should be collected in a designated liquid chemical waste container. Do not pour them down the drain.[1]
-
Biohazardous Waste: If the peptide was used in biological experiments, all contaminated materials (e.g., cell culture media, animal bedding) must be treated as biohazardous waste and disposed of according to institutional protocols for such materials, which may include autoclaving before final disposal.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other required information as per your institution's guidelines (e.g., concentration, date).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's hazardous waste management service.
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory environment and the wider community.
References
Personal protective equipment for handling D-Ala-Gly-Phe-Met-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the pentapeptide D-Ala-Gly-Phe-Met-NH2. The following procedures are based on best practices for handling non-hazardous peptides in a laboratory setting.
Operational Plan: Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The lyophilized (powdered) peptide should be stored in a cool, dry, and dark environment, ideally at -20°C or colder for long-term stability.[1][2]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3]
-
All containers must be clearly labeled with the product name, batch number, and any known hazard information.[4]
2. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a clean and controlled environment like a laminar flow hood to minimize contamination.[1]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in the table below.[2][4][5][6][7][8]
-
When weighing the lyophilized peptide, do so quickly and reseal the container tightly.[3]
-
For reconstitution, use high-purity, sterile water or a recommended buffer solution.[2]
-
If the peptide solution is not for immediate use, it should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder.
3. Spill and Emergency Procedures:
-
In case of a spill, wear protective equipment and absorb any liquid with sand or vermiculite.[5] For a powder spill, carefully sweep it up and place it in a sealed container for disposal.[5]
-
Thoroughly ventilate the area and decontaminate the spill site.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[5] Remove contaminated clothing.[5] If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[5] Do not induce vomiting. Seek immediate medical attention.[5]
4. Disposal Plan:
-
All waste materials, including unused peptide, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[2][4][9]
-
Do not discard peptide waste down the drain or in general laboratory trash.[2][4]
-
Contaminated glassware should be decontaminated by washing with a suitable detergent and, if necessary, treated with an acid bath before rinsing.[9]
Personal Protective Equipment (PPE)
A risk assessment should be performed for all procedures involving this compound to ensure the appropriate level of protection.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of peptide solutions or other chemicals.[6][7][8] |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the peptide.[4][5][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1][4][6] |
| Respiratory Protection | Not generally required for small quantities of non-volatile peptides. A dust mask may be considered when handling larger quantities of lyophilized powder to avoid inhalation. | To prevent inhalation of the peptide powder. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. bachem.com [bachem.com]
- 4. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. youtube.com [youtube.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
